Product packaging for AMC-01(Cat. No.:CAS No. 1047978-71-1)

AMC-01

Cat. No.: B1667024
CAS No.: 1047978-71-1
M. Wt: 555.4 g/mol
InChI Key: KNKKSMJPOJCUBB-UHFFFAOYSA-N
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Description

AMC-01 induces the inactivation of eIF2-alpha by phosphorylation of serine residue 51 in a dose- and time-dependent manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27BrN2O6 B1667024 AMC-01 CAS No. 1047978-71-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1047978-71-1

Molecular Formula

C27H27BrN2O6

Molecular Weight

555.4 g/mol

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid

InChI

InChI=1S/C25H25BrN2O2.C2H2O4/c1-30-24-12-11-23(26)17-22(24)18-27-13-15-28(16-14-27)25(29)21-9-7-20(8-10-21)19-5-3-2-4-6-19;3-1(4)2(5)6/h2-12,17H,13-16,18H2,1H3;(H,3,4)(H,5,6)

InChI Key

KNKKSMJPOJCUBB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMC-01;  AMC 01;  AMC01; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The AMC-01 Antimicrobial Discovery Platform and its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "AMC-01" does not correspond to a specific, publicly disclosed antimicrobial compound. Instead, this guide details the "AMC antimicrobial discovery platform," a systematic approach for identifying novel Antimicrobial Compounds (AMCs). Any compound discovered through this platform could conceivably be designated "this compound" in a research or preclinical context. The mechanism of action described herein pertains to the potential classes of compounds identified through this platform.

Introduction

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The AMC (Antimicrobial Compound) discovery platform is a comprehensive methodology designed to isolate and characterize new antimicrobial compounds from environmental microbial sources[1]. This platform leverages a multi-step process, from microbial isolation to bioactivity screening and compound identification, to uncover promising new drug leads.

The AMC Antimicrobial Discovery Platform: A Step-by-Step Workflow

The platform follows a systematic workflow to identify novel antimicrobial compounds.

AMC_Discovery_Platform_Workflow cluster_isolation Isolation & Purification cluster_screening Screening & Induction cluster_extraction Extraction & Characterization cluster_analysis Analysis & Identification env_sample Environmental Samples (Soil, Compost) isolation Microbial Isolation (Various Media) env_sample->isolation purification Purification of Isolates isolation->purification screening Primary Screening (Plate Growth Inhibition Assays) purification->screening Screen against plant & food pathogens induction AMC Induction (Co-cultivation with Pathogens) screening->induction centrifuge Centrifugation & Concentration (Freeze-drying) induction->centrifuge proteinase_k Proteinase K Treatment (Distinguish AMPs vs. AMMs) centrifuge->proteinase_k extraction Bioactive Compound Extraction proteinase_k->extraction hplc HPLC Fractionation extraction->hplc ms_ms MS/MS Analysis hplc->ms_ms gc_ms GC/MS Analysis hplc->gc_ms

Figure 1: Workflow of the AMC Antimicrobial Discovery Platform.
  • Microbial Isolation: Environmental samples (e.g., soil, compost) are serially diluted and plated on various culture media to maximize microbial diversity[1].

  • Primary Screening: Isolated microbial cultures are screened for antimicrobial activity using agar diffusion assays against a panel of pathogenic bacteria and fungi[1].

  • AMC Induction: Positive hits from the primary screen are co-cultured with live pathogens to induce the production of antimicrobial compounds[1].

  • Extraction and Concentration: The culture supernatant is centrifuged, and the cell-free supernatant is concentrated, often by freeze-drying[1].

  • Compound Characterization: The concentrated supernatant is treated with proteinase K to differentiate between antimicrobial peptides (AMPs) and other antimicrobial molecules (AMMs). Further analysis is conducted using techniques like High-Performance Liquid Chromatography (HPLC), Tandem Mass Spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC/MS) to identify the bioactive compounds[1].

Potential Mechanisms of Action of this compound

The AMC platform is designed to uncover a diverse range of antimicrobial compounds. Therefore, a hypothetical "this compound" could exhibit one or more of the following mechanisms of action, depending on its chemical nature.

Many antimicrobial peptides (AMPs) discovered through such platforms act by disrupting the integrity of bacterial cell membranes.

Membrane_Disruption_Pathway cluster_membrane Bacterial Cell Membrane amc01 This compound (AMP) binding Electrostatic Binding to Negatively Charged Lipids amc01->binding insertion Hydrophobic Insertion into the Membrane binding->insertion pore Pore Formation insertion->pore leakage Ion & Metabolite Leakage pore->leakage death Cell Death leakage->death

Figure 2: Signaling pathway for membrane disruption by an antimicrobial peptide.

Antimicrobial molecules (AMMs) may target and inhibit crucial intracellular processes.

Intracellular_Inhibition_Pathway cluster_cell Bacterial Cell cluster_targets Intracellular Targets amc01 This compound (AMM) inhibition Inhibition amc01->inhibition dna DNA Replication death Cell Death dna->death leads to protein Protein Synthesis protein->death leads to cell_wall Cell Wall Synthesis cell_wall->death leads to inhibition->dna inhibition->protein inhibition->cell_wall

Figure 3: Potential intracellular targets and mechanism of action of an antimicrobial molecule.

Quantitative Data from a Hypothetical this compound

While no specific data for "this compound" exists, the following table illustrates the types of quantitative data that would be generated to characterize a novel antimicrobial compound discovered through the AMC platform.

Parameter Description Hypothetical Value (this compound) Experimental Assay
MIC Minimum Inhibitory Concentration2 µg/mL against S. aureusBroth microdilution assay
MBC Minimum Bactericidal Concentration4 µg/mL against S. aureusPlating from MIC wells
IC50 Half-maximal Inhibitory Concentration0.5 µg/mL for DNA gyraseEnzyme inhibition assay
Hemolytic Activity Concentration causing 50% hemolysis> 100 µg/mLHemolysis assay with human RBCs
Cytotoxicity (CC50) Concentration causing 50% cytotoxicity> 50 µg/mL against HeLa cellsMTT assay

Conclusion

The AMC antimicrobial discovery platform represents a robust and systematic approach to identifying novel antimicrobial compounds from natural sources. While "this compound" is not a currently identified molecule, the methodologies employed by this platform are designed to uncover compounds with diverse and potentially novel mechanisms of action, including cell membrane disruption and the inhibition of essential cellular processes. The characterization of any such compound would involve a suite of quantitative assays to determine its potency, spectrum of activity, and potential for therapeutic development.

References

Technical Whitepaper: Discovery, Synthesis, and Preclinical Characterization of AMC-01

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Modulator of the Hypothetical Kinase Pathway for Oncological Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of AMC-01, a novel small molecule inhibitor of the hypothetical MAP4K7 signaling pathway. High-throughput screening of a proprietary compound library identified this compound as a potent and selective lead candidate. This whitepaper details the synthetic route, in vitro and in vivo efficacy, pharmacokinetic profile, and preliminary safety assessment of this compound. The data presented herein supports the continued development of this compound as a potential therapeutic agent for a subset of solid tumors characterized by aberrant MAP4K7 signaling.

Discovery of this compound

The discovery of this compound was the result of a targeted high-throughput screening (HTS) campaign against the recombinant human MAP4K7 kinase. The workflow for this campaign is outlined below.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Triage cluster_3 Lead Identification AssayDev Recombinant MAP4K7 Assay Development ZFactor Assay Validation (Z'-factor > 0.7) AssayDev->ZFactor HTS Primary HTS (Single 10 µM concentration) ZFactor->HTS Library 100,000 Compound Proprietary Library Library->HTS Hits Identification of 520 Primary Hits (<50% inhibition) HTS->Hits DoseResponse Dose-Response Screening Hits->DoseResponse ConfirmedHits Selection of 15 Confirmed Hits DoseResponse->ConfirmedHits Selectivity Counter-Screening (Kinase Panel) Selectivity->ConfirmedHits LeadGen Hit-to-Lead Chemistry (SAR Studies) ConfirmedHits->LeadGen AMC01 Identification of This compound LeadGen->AMC01

Caption: High-throughput screening workflow for the discovery of this compound.

Synthesis of this compound

This compound was synthesized via a 4-step process starting from commercially available reagents. The synthetic scheme is depicted below.

Synthesis_Scheme A 2-bromo-4-chloroaniline B Intermediate 1 A->B Step 1: Suzuki Coupling (Reagent A, Pd Catalyst) C Intermediate 2 B->C Step 2: Boc Protection (Boc Anhydride) D This compound C->D Step 3: Buchwald-Hartwig Amination (Reagent B)

Caption: Synthetic route for the this compound compound.
Experimental Protocol: Synthesis of this compound

  • Step 1: Suzuki Coupling: 2-bromo-4-chloroaniline (1.0 eq) and boronic acid derivative A (1.1 eq) are dissolved in a 2:1 mixture of dioxane and water. Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq) are added. The mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na2SO4 and concentrated to yield Intermediate 1.

  • Step 2: Boc Protection: Intermediate 1 (1.0 eq) is dissolved in dichloromethane (DCM). Di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq) are added. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Intermediate 2.

  • Step 3: Buchwald-Hartwig Amination: Intermediate 2 (1.0 eq) and amine B (1.2 eq) are dissolved in toluene. BrettPhos Pd G3 (0.02 eq) and sodium tert-butoxide (1.5 eq) are added. The reaction is heated to 110°C for 18 hours under argon. After cooling, the mixture is filtered, and the filtrate is concentrated. The final compound, this compound, is purified by reverse-phase HPLC.

In Vitro Characterization

Physicochemical Properties
PropertyValue
Molecular Weight452.1 g/mol
LogP3.2
Aqueous Solubility (pH 7.4)15 µM
pKa8.1
In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity.

TargetIC50 (nM)
MAP4K7 (Target) 15
MAP4K6250
JNK1> 10,000
p38α> 10,000
ERK2> 10,000
Experimental Protocol: Kinase Inhibition Assay

Kinase activity was measured using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human MAP4K7 was incubated with 10 µM ATP, a biotinylated peptide substrate, and varying concentrations of this compound in a 384-well plate. The reaction was allowed to proceed for 60 minutes at room temperature. A solution containing a europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin was then added to stop the reaction. After a 30-minute incubation, the TR-FRET signal was read on a plate reader. IC50 values were calculated using a four-parameter logistic fit.

Mechanism of Action: Signaling Pathway

This compound inhibits the MAP4K7 kinase, which is upstream of the JNK and p38 MAPK pathways. This inhibition is hypothesized to reduce the phosphorylation of downstream effectors, leading to decreased cell proliferation and apoptosis in cancer cells with pathway hyperactivation.

Signaling_Pathway cluster_0 Upstream Activators cluster_1 Target Pathway cluster_2 Cellular Response TNFa TNF-α MAP4K7 MAP4K7 TNFa->MAP4K7 Stress Cellular Stress Stress->MAP4K7 MKK4 MKK4/7 MAP4K7->MKK4 JNK JNK MKK4->JNK AP1 c-Jun/AP-1 JNK->AP1 Proliferation Cell Proliferation AP1->Proliferation Apoptosis Apoptosis AP1->Apoptosis (inhibition) AMC01 This compound AMC01->MAP4K7

Caption: Hypothesized signaling pathway targeted by this compound.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the HT-29 human colon cancer cell line.

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle-1500 ± 150-
This compound10950 ± 12036.7
This compound30450 ± 9070.0
Standard of Care15600 ± 11060.0
Experimental Protocol: Xenograft Efficacy Study

Female athymic nude mice were subcutaneously implanted with 5 x 10^6 HT-29 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose and administered orally once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was assessed in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) dose.

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.11.5
AUC (ng·h/mL)24004800
Half-life (t½) (h)4.55.0
Bioavailability (%)-40

Conclusion and Future Directions

This compound is a novel, potent, and selective inhibitor of the MAP4K7 kinase with demonstrated in vitro and in vivo anti-tumor activity. Its favorable pharmacokinetic profile supports further investigation. Future studies will focus on IND-enabling toxicology studies and the identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.

Unraveling the Intricacies of Cellular Regulation: A Technical Guide to Protein Synthesis and Physiological Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Foreword on "AMC-01" : Initial searches for a specific molecule designated "this compound" with a defined role in protein synthesis and cell physiology did not yield a singular, publicly identifiable compound. The "AMC" designation is associated with various entities, most notably the AIDS Malignancy Consortium (AMC), which conducts clinical trials on a range of investigational drugs. This guide, therefore, focuses on three exemplary compounds investigated in contexts similar to AMC trials—Pomalidomide, Vorinostat, and Ixazomib—each of which profoundly impacts protein homeostasis and cellular physiology through distinct mechanisms. These compounds have been selected for their direct or significant indirect roles in processes central to protein synthesis and degradation, making them relevant subjects for an in-depth technical exploration.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, quantitative data, and experimental methodologies related to these key modulators of cellular function.

Pomalidomide: A Molecular Glue for Targeted Protein Degradation

Pomalidomide is an immunomodulatory agent that exerts its effects by hijacking the cell's own protein disposal machinery to selectively eliminate specific proteins. This targeted protein degradation has significant downstream consequences on gene expression and cell survival.

Mechanism of Action

Pomalidomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[1][2][3] The degradation of these transcription factors, which are critical for the survival of certain cancer cells, results in the downregulation of their target genes, including MYC and IRF4, leading to cell cycle arrest and apoptosis.[1]

Pomalidomide_Pathway Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Pomalidomide->CRBN binds to Ubiquitination Ubiquitination CRBN->Ubiquitination promotes IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) IKZF1_IKZF3->Ubiquitination Degradation Degradation Proteasome Proteasome Ubiquitination->Proteasome targets for Proteasome->Degradation MYC_IRF4 MYC & IRF4 Downregulation Degradation->MYC_IRF4 leads to CellCycleArrest Cell Cycle Arrest MYC_IRF4->CellCycleArrest Apoptosis Apoptosis MYC_IRF4->Apoptosis

Pomalidomide-induced degradation of IKZF1/3.
Quantitative Data

ParameterValueCell LineReference
Pomalidomide IC50 (CRBN Binding) 153.9 nMIn vitro[4]
Lenalidomide IC50 (CRBN Binding) 268.6 nMIn vitro[4]
Thalidomide IC50 (CRBN Binding) 347.2 nMIn vitro[4]
IKZF1 Degradation (T1/2) < 1 hourU266[5]
Aiolos Degradation (T1/2) < 1 hourU266[5]
Experimental Protocols

This assay measures the binding affinity of compounds to the Cereblon-DDB1 complex by monitoring the displacement of a fluorescently labeled ligand.

Materials:

  • Purified recombinant human Cereblon/DDB1 complex

  • Fluorescently labeled thalidomide (e.g., Bodipy-thalidomide or Cy5-labeled Thalidomide)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 1% DMSO, 0.05% Pluronic F-127)

  • Test compounds (e.g., Pomalidomide)

  • Black, low-binding 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Dispense the compound dilutions into the microplate wells.

  • Prepare a mixture of the Cereblon/DDB1 complex and the fluorescently labeled thalidomide in the assay buffer.

  • Add the protein-probe mixture to each well containing the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.[6]

This method is used to quantify the reduction in IKZF1 and IKZF3 protein levels following treatment with Pomalidomide.

Materials:

  • Cell line of interest (e.g., MM.1S)

  • Pomalidomide

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired density and treat with various concentrations of Pomalidomide for different time points.

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative protein levels.

Vorinostat: An Epigenetic Modulator of Gene Expression

Vorinostat is a histone deacetylase (HDAC) inhibitor that alters the epigenetic landscape of the cell, leading to changes in gene expression that can affect cell cycle progression and survival.

Mechanism of Action

Vorinostat inhibits the activity of class I, II, and IV HDACs.[7] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Vorinostat promotes histone acetylation, resulting in a more open chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes.[8] This re-expression of key regulatory genes can induce cell cycle arrest and apoptosis in cancer cells.

Vorinostat_Pathway Vorinostat Vorinostat HDACs Histone Deacetylases (HDACs) Vorinostat->HDACs inhibits HistoneAcetylation Histone Acetylation HDACs->HistoneAcetylation decreases Chromatin Chromatin Relaxation HistoneAcetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TumorSuppressors Tumor Suppressor Gene Expression GeneExpression->TumorSuppressors CellCycleArrest Cell Cycle Arrest TumorSuppressors->CellCycleArrest Apoptosis Apoptosis TumorSuppressors->Apoptosis Ixazomib_Pathway Ixazomib Ixazomib Proteasome 20S Proteasome (β5 subunit) Ixazomib->Proteasome inhibits ProteinDegradation Protein Degradation Proteasome->ProteinDegradation mediates UbiquitinatedProteins Ubiquitinated Proteins ProteinAccumulation Accumulation of Ubiquitinated Proteins ProteinDegradation->ProteinAccumulation leads to ER_Stress ER Stress & Unfolded Protein Response (UPR) ProteinAccumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

References

Understanding the Phosphorylation of eIF2-α by a Novel Kinase Activator, AMC-01: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "AMC-01" and its direct interaction with eIF2-α phosphorylation is not available in the public domain. This technical guide is a representative document illustrating the scientific approach to characterizing such a molecule. The data, experimental protocols, and specific pathways described herein are based on established principles of cell biology and drug discovery and should be considered illustrative.

Introduction

The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2-α) is a critical control point in the regulation of protein synthesis, particularly in response to cellular stress. This event is a central component of the Integrated Stress Response (ISR), a signaling network that allows cells to adapt to various adverse conditions such as viral infection, nutrient deprivation, and endoplasmic reticulum (ER) stress.[1][2][3] The phosphorylation of eIF2-α at Serine 51 leads to a global attenuation of mRNA translation, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[3][4]

Four known kinases—PERK, PKR, GCN2, and HRI—are responsible for phosphorylating eIF2-α in response to distinct stress signals.[1][3] The convergence of these diverse stress signals on a single molecular event highlights the importance of this pathway in maintaining cellular homeostasis. Dysregulation of eIF2-α phosphorylation has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.[5]

This technical guide provides an in-depth overview of the hypothetical molecule this compound, a novel small molecule activator of eIF2-α phosphorylation. We will explore its mechanism of action through detailed signaling pathways, present quantitative data from key experiments, and provide comprehensive experimental protocols for researchers in the field.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of the hypothetical molecule, this compound.

Table 1: In Vitro Kinase Activation Profile of this compound

Kinase TargetEC50 (nM)Maximum Activation (% of Control)
PERK150350%
PKR>10,000No significant activation
GCN2>10,000No significant activation
HRI>10,000No significant activation

Table 2: Cellular Activity of this compound in Human Cell Lines

Cell LineTreatment Duration (hours)p-eIF2-α EC50 (nM)ATF4 Expression Fold Change (at 1 µM)
HEK293T22508.5
HeLa23107.2
SH-SY5Y44506.8

Signaling Pathways

The phosphorylation of eIF2-α is a central node in the Integrated Stress Response. This compound is hypothesized to selectively activate the PERK kinase branch of this pathway.

eIF2a_phosphorylation_pathway cluster_stress Cellular Stress Signals cluster_kinases eIF2-α Kinases ER_Stress ER Stress PERK PERK ER_Stress->PERK Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR AA_Deprivation Amino Acid Deprivation GCN2 GCN2 AA_Deprivation->GCN2 Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI eIF2a eIF2-α PERK->eIF2a PKR->eIF2a GCN2->eIF2a HRI->eIF2a p_eIF2a p-eIF2-α eIF2a->p_eIF2a Phosphorylation Global_Translation Global Translation Inhibition p_eIF2a->Global_Translation Inhibits ATF4_Translation ATF4 Translation Induction p_eIF2a->ATF4_Translation Induces ISR Integrated Stress Response Genes ATF4_Translation->ISR Activates AMC01 This compound AMC01->PERK Activates

Figure 1: The Integrated Stress Response and the role of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Phospho-eIF2-α

Objective: To quantify the levels of phosphorylated eIF2-α (Ser51) and total eIF2-α in cell lysates following treatment with this compound.

Materials:

  • Phosphate-buffered saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • 4-12% Bis-Tris polyacrylamide gels

  • PVDF membrane

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • 5% non-fat dry milk or bovine serum albumin (BSA) in TBST

  • Primary antibodies: Rabbit anti-phospho-eIF2-α (Ser51), Mouse anti-total eIF2-α, Rabbit anti-β-actin

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel at 150V for 1-1.5 hours. Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-eIF2-α (1:1000 dilution in 5% BSA in TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the bands using an imaging system.

  • Stripping and Re-probing: To detect total eIF2-α and β-actin, the membrane can be stripped and re-probed with the respective primary antibodies.

In Vitro Kinase Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of a specific eIF2-α kinase (e.g., PERK).

Materials:

  • Recombinant human PERK kinase

  • Recombinant human eIF2-α substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ATP

  • This compound at various concentrations

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing kinase buffer, recombinant PERK kinase, and eIF2-α substrate.

  • Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture in a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase activity relative to the vehicle control and determine the EC50 value of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a compound like this compound.

experimental_workflow start Hypothesis: This compound induces eIF2-α phosphorylation in_vitro_screen In Vitro Kinase Screen (PERK, PKR, GCN2, HRI) start->in_vitro_screen Direct target identification cellular_assay Cell-Based Assay: Western Blot for p-eIF2-α in_vitro_screen->cellular_assay Confirm cellular activity dose_response Dose-Response and Time-Course Studies cellular_assay->dose_response Characterize potency downstream_analysis Downstream Target Analysis (e.g., ATF4 expression) dose_response->downstream_analysis Verify pathway activation in_vivo_studies In Vivo Efficacy and Pharmacodynamic Studies downstream_analysis->in_vivo_studies Assess in vivo relevance conclusion Mechanism of Action Elucidated in_vivo_studies->conclusion

Figure 2: Workflow for characterizing this compound's mechanism of action.

References

Foundational Research on AMC-01 and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the novel small molecule AMC-01 and its derivatives. Identified as potent modulators of the integrated stress response (ISR), these compounds present a promising avenue for therapeutic development. This document outlines the core mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols from foundational studies, and visualizes the associated signaling pathways.

Core Concepts: this compound and the Integrated Stress Response

This compound, chemically identified as 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, is a potent chemical probe that regulates the activity of eukaryotic translation initiation factor 2-alpha (eIF2α). Under cellular stress conditions, the phosphorylation of eIF2α is a critical event that leads to a reduction in global protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress. This compound has been shown to induce the phosphorylation of eIF2α at serine 51 in a dose- and time-dependent manner, thereby activating a key pathway in the ISR.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound and its derivative, AMC-04.

Compound Assay Cell Line Parameter Value Reference
This compoundCell Viability (Thapsigargin-induced ER stress)Not SpecifiedEC50Lower than Salubrinal[1]
This compoundeIF2α PhosphorylationNot SpecifiedEffective ConcentrationNot Specified[1]
This compoundCytotoxicityBreast Cancer CellsObservationInduces cell death with prolonged incubation (>24h) at 25 µM

Further quantitative data regarding the specific EC50 value and effective concentrations for eIF2α phosphorylation were not detailed in the abstract of the primary research paper.

Signaling Pathways

The signaling pathways modulated by this compound and its derivative AMC-04 are distinct, offering different therapeutic possibilities.

This compound Signaling Pathway

This compound induces the phosphorylation of eIF2α, leading to a downstream signaling cascade that involves the activation of Protein Kinase R (PKR) and Nuclear Factor-κB (NF-κB). Notably, this action is independent of the PERK and HRI kinases, which are other known eIF2α kinases in the unfolded protein response (UPR).

AMC01_Pathway AMC01 This compound PKR PKR AMC01->PKR activates NFkB NF-κB AMC01->NFkB activates eIF2a eIF2α PKR->eIF2a phosphorylates p_eIF2a p-eIF2α (Ser51) Translation Global Protein Synthesis p_eIF2a->Translation inhibits StressResponse Stress Response Activation NFkB->StressResponse

Caption: this compound signaling pathway leading to eIF2α phosphorylation.

AMC-04 Signaling Pathway

The derivative AMC-04 induces apoptosis in cancer cells through the activation of the Unfolded Protein Response (UPR). This is mediated by the generation of reactive oxygen species (ROS) and p38 MAPK signaling, leading to the upregulation of the ATF4-CHOP-DR5 pro-apoptotic axis. A distinct mechanism for AMC-04 is its ability to inhibit histone methyltransferases.

AMC04_Pathway cluster_upstream Upstream Triggers cluster_upr Unfolded Protein Response (UPR) AMC04 AMC-04 ROS ROS AMC04->ROS induces HMT Histone Methyltransferases (SUV39H1, SETDB1, etc.) AMC04->HMT inhibits p38 p38 MAPK ROS->p38 activates ATF4 ATF4 p38->ATF4 activates CHOP CHOP ATF4->CHOP upregulates DR5 Death Receptor 5 (DR5) CHOP->DR5 upregulates Apoptosis Apoptosis DR5->Apoptosis

Caption: AMC-04 induced pro-apoptotic UPR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound and its derivatives.

Cell Viability Assay under ER Stress
  • Objective: To assess the protective effect of this compound against endoplasmic reticulum (ER) stress-induced cell death.

  • Cell Culture: Cells (e.g., human breast cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Induction of ER Stress: ER stress is induced by treating cells with thapsigargin, a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA). A typical concentration is 1 µM.

  • Compound Treatment: Cells are co-treated with thapsigargin and varying concentrations of this compound or a positive control (e.g., Salubrinal).

  • Viability Measurement: After a specified incubation period (e.g., 24 hours), cell viability is determined using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Western Blot for eIF2α Phosphorylation
  • Objective: To detect the phosphorylation of eIF2α at Serine 51 upon treatment with this compound.

  • Cell Lysis: Cells are treated with this compound for various time points and at different concentrations. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated eIF2α (Ser51).

    • A parallel membrane or the same membrane after stripping is incubated with a primary antibody for total eIF2α as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for AMC Compound Screening

The initial discovery of this compound involved a high-throughput screening process to identify compounds that could protect cells from ER stress-induced death.

Experimental_Workflow start Start: Compound Library screen High-Throughput Screening (Cell-based, Thapsigargin-induced death) start->screen hits Primary Hits (Compounds protecting from cell death) screen->hits secondary Secondary Assays (Dose-response, cytotoxicity) hits->secondary leads Lead Compounds (this compound and derivatives) secondary->leads moa Mechanism of Action Studies (Western Blot for p-eIF2α, Kinase Assays) leads->moa characterization Further Characterization (Protein synthesis assays, pathway analysis) moa->characterization end Identified as eIF2α Modulator characterization->end

Caption: Workflow for the discovery and characterization of this compound.

This guide serves as a foundational resource for understanding the preclinical research on this compound and its derivatives. The presented data and protocols are based on the initial characterization of these compounds and provide a basis for further investigation and development.

References

Methodological & Application

Application Notes and Protocols for AMC-01 (PHA-767491) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMC-01, also known as PHA-767491, is a potent, ATP-competitive small molecule inhibitor with dual specificity for Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4] Its unique mechanism of action, targeting both DNA replication initiation and transcriptional regulation, makes it a valuable tool for research in cancer biology, cell cycle control, and drug development. These application notes provide detailed protocols for the use of this compound in various cell culture experiments, guidelines for data interpretation, and a summary of its known quantitative effects.

Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication through its phosphorylation of the minichromosome maintenance (MCM) protein complex.[4][5] Cdk9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcriptional elongation.[6][7] By inhibiting both kinases, this compound can induce cell cycle arrest, apoptosis, and modulate the expression of key survival proteins, such as Mcl-1.[6][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (PHA-767491)
TargetIC50 (nM)Notes
Cdc7 10 Dual primary target.[1][2][4]
Cdk9 34 Dual primary target.[1][2][4]
CDK1250~25-fold less potent than on Cdc7.[1]
CDK2240~24-fold less potent than on Cdc7.[1]
GSK3-β220~22-fold less potent than on Cdc7.[1]
CDK5460~46-fold less potent than on Cdc7.[1]
Mk2470~47-fold less potent than on Cdc7.[1]
Plk1980~98-fold less potent than on Cdc7.[1]
Chk21100~110-fold less potent than on Cdc7.[1]
Table 2: Anti-proliferative Activity of this compound (PHA-767491) in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma1.07 - 1.1
COLO 205Colon Carcinoma1.3 - 1.54
HCT-116Colon Carcinoma0.97
HCC1954Breast Cancer0.64
U87-MGGlioblastoma~2.5
U251-MGGlioblastoma~2.5
SF-268CNS Cancer0.86
K562Leukemia5.87

Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response curve for each new cell line.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

AMC01_Mechanism cluster_replication DNA Replication Initiation cluster_transcription Transcriptional Elongation cluster_outcome Cellular Outcomes Cdc7 Cdc7 MCM MCM Complex Cdc7->MCM Phosphorylates Replication DNA Replication Cdc7->Replication MCM->Replication Activates CellCycleArrest Cell Cycle Arrest Cdk9 Cdk9 RNAPII RNA Pol II Cdk9->RNAPII Phosphorylates Transcription Gene Transcription Cdk9->Transcription RNAPII->Transcription Elongates Mcl1 Mcl-1 mRNA Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Anti-apoptotic AMC01 This compound (PHA-767491) AMC01->Cdc7 Inhibits AMC01->Cdk9 Inhibits

Caption: Dual inhibition of Cdc7 and Cdk9 by this compound.

General Experimental Workflow for Cell Viability Assay

Experimental_Workflow start Start: Seed cells in a 96-well plate incubation1 Incubate for 24 hours (37°C, 5% CO2) start->incubation1 treatment Treat cells with a serial dilution of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation2->assay readout Measure absorbance or luminescence assay->readout analysis Data Analysis: - Normalize to vehicle control - Plot dose-response curve - Calculate IC50 readout->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Proliferation Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (PHA-767491)

  • DMSO (for stock solution)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 2,000-5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • Cell Viability Assay:

    • Follow the manufacturer's protocol for the chosen viability reagent.

    • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature.[9]

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Targets

Objective: To assess the effect of this compound on the phosphorylation status of Cdc7 and Cdk9 downstream targets.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound (PHA-767491)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Mcm2 (Ser40/41), anti-Mcm2, anti-phospho-Rb (Ser807/811), anti-Rb, anti-Mcl-1, anti-Actin or anti-Tubulin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).[10]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound (PHA-767491)

  • PBS

  • 70% ice-cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with this compound at the desired concentration (e.g., 1x or 2x the IC50) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells.

    • Centrifuge the cells at 1,500 rpm for 5 minutes.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound (PHA-767491) is a powerful research tool for investigating the roles of Cdc7 and Cdk9 in cellular processes. The protocols provided here offer a starting point for utilizing this inhibitor in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental questions. Careful dose-response studies and validation of downstream target modulation are crucial for interpreting the effects of this compound accurately.

References

Application Note and Protocol: Induction of eIF2-α Inactivation Using AMC-01

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The eukaryotic translation initiation factor 2 alpha (eIF2-α) is a critical component of the integrated stress response (ISR), a highly conserved signaling pathway that cells activate in response to a variety of environmental and physiological stresses.[1][2] These stresses include viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and heme deficiency.[2] The phosphorylation of eIF2-α at serine 51 is a key regulatory event that leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate specific transcriptional programs to resolve the stress.[2][3] This process is mediated by four known eIF2-α kinases: PERK, GCN2, PKR, and HRI, each responding to distinct stress signals.[2][4] Dysregulation of the eIF2-α pathway has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.[5][6]

AMC-01 is a potent and selective small molecule inducer of eIF2-α phosphorylation. This application note provides a detailed protocol for using this compound to inactivate eIF2-α in cultured cells, along with methods for quantifying its effects.

Mechanism of Action

This compound is designed to activate one or more of the eIF2-α kinases, leading to the phosphorylation of eIF2-α. This phosphorylation event increases the affinity of eIF2 for its guanine nucleotide exchange factor, eIF2B.[7] The sequestration of eIF2B by phosphorylated eIF2 prevents the recycling of eIF2 from its inactive GDP-bound state to its active GTP-bound state.[8] This limitation of active, GTP-bound eIF2 ternary complex (eIF2-GTP-Met-tRNAi) results in the attenuation of global mRNA translation.[4][9] Concurrently, the phosphorylation of eIF2-α selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which contains upstream open reading frames (uORFs) in its 5' untranslated region.[2][3] ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation.[8]

eIF2a_Pathway cluster_stress Cellular Stress / this compound cluster_kinases eIF2α Kinases cluster_eIF2 eIF2 Cycle cluster_translation Protein Translation Stress Stress Signals (e.g., Viral Infection, ER Stress) PERK PERK GCN2 GCN2 PKR PKR HRI HRI AMC01 This compound AMC01->PERK Activates AMC01->GCN2 Activates AMC01->PKR Activates AMC01->HRI Activates eIF2a eIF2α PERK->eIF2a P GCN2->eIF2a P PKR->eIF2a P HRI->eIF2a P p_eIF2a p-eIF2α (Inactive) eIF2B eIF2B p_eIF2a->eIF2B Inhibits Global_Translation Global Translation Attenuation p_eIF2a->Global_Translation Inhibits ATF4_Translation ATF4 Translation Induction p_eIF2a->ATF4_Translation Induces eIF2_GDP eIF2-GDP eIF2B->eIF2_GDP Activates eIF2_GTP eIF2-GTP (Active) eIF2_GDP->eIF2_GTP eIF2_GTP->Global_Translation Initiates

Figure 1: this compound induced eIF2-α signaling pathway.

Materials and Reagents

  • This compound (powder, store at -20°C)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for dissolving this compound)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies:

    • Rabbit anti-phospho-eIF2-α (Ser51)

    • Rabbit anti-total eIF2-α

    • Rabbit anti-ATF4

    • Mouse anti-β-actin (or other loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • TR-FRET based phospho-eIF2-α assay kit (e.g., HTRF, THUNDER™)[10][11]

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with this compound

This protocol describes the general procedure for treating adherent cells with this compound. The optimal cell density, this compound concentration, and treatment time should be determined empirically for each cell line and experimental condition.

experimental_workflow Start Start Cell_Seeding Seed cells in culture plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Prepare_AMC01 Prepare this compound working solutions Incubation_24h->Prepare_AMC01 Cell_Treatment Treat cells with this compound Prepare_AMC01->Cell_Treatment Incubation_Treatment Incubate for desired time Cell_Treatment->Incubation_Treatment Cell_Lysis Lyse cells and collect protein Incubation_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot TR_FRET TR-FRET Assay Protein_Quantification->TR_FRET End End Western_Blot->End TR_FRET->End

Figure 2: General experimental workflow for this compound treatment and analysis.
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for TR-FRET assays) at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration. A typical starting range is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator and treat for the desired period. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to determine the optimal treatment duration.

  • Cell Lysis: After the treatment period, wash the cells once with ice-cold PBS. For Western blotting, lyse the cells directly in the plate with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein. For TR-FRET assays, follow the lysis procedure recommended by the kit manufacturer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

Protocol 2: Western Blot Analysis of eIF2-α Phosphorylation
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-eIF2-α (Ser51) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Detect the signal using an ECL substrate and an appropriate imaging system.

  • Stripping and Re-probing: To determine the levels of total eIF2-α and a loading control, the membrane can be stripped and re-probed with antibodies against total eIF2-α and β-actin.

Protocol 3: TR-FRET Assay for Phospho-eIF2-α

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a high-throughput method for quantifying protein phosphorylation.[11]

  • Assay Procedure: Follow the manufacturer's protocol for the specific TR-FRET phospho-eIF2-α assay kit being used.[10][12] Typically, this involves adding the cell lysate and the detection reagents (donor and acceptor fluorophore-labeled antibodies) to a microplate. One antibody is specific for the phosphorylated form of the protein, while the other recognizes the total protein.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol (e.g., 4 hours to overnight).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. The reader will measure the fluorescence emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. This ratio is proportional to the amount of phosphorylated eIF2-α in the sample.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on eIF2-α Phosphorylation in HeLa Cells (2-hour treatment)
This compound Concentration (µM)p-eIF2-α / Total eIF2-α Ratio (Western Blot Densitometry)% of Controlp-eIF2-α TR-FRET Signal (Arbitrary Units)% of Control
0 (Vehicle)1.00 ± 0.12100%5,234 ± 312100%
0.11.85 ± 0.21185%9,687 ± 543185%
0.53.21 ± 0.35321%16,876 ± 987322%
1.05.67 ± 0.58567%29,765 ± 1,543569%
5.08.92 ± 0.91892%46,832 ± 2,341895%
10.09.15 ± 0.95915%48,034 ± 2,567918%

*Data are presented as mean ± standard deviation (n=3).

Table 2: Time-Course of this compound (5 µM) Induced ATF4 Expression in HeLa Cells
Treatment Time (hours)ATF4 / β-actin Ratio (Western Blot Densitometry)Fold Change vs. 0h
01.00 ± 0.091.0
11.23 ± 0.151.2
22.54 ± 0.282.5
44.78 ± 0.454.8
86.91 ± 0.676.9
243.12 ± 0.333.1

*Data are presented as mean ± standard deviation (n=3).

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak p-eIF2-α signal- Inactive this compound- Suboptimal this compound concentration or treatment time- Inefficient cell lysis- Phosphatase activity- Check the storage and handling of this compound- Perform a dose-response and time-course experiment- Ensure the lysis buffer is appropriate and supplemented with phosphatase inhibitors- Keep samples on ice during preparation
High background in Western Blot- Insufficient blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes
Inconsistent TR-FRET results- Inaccurate pipetting- Cell number variability- Use calibrated pipettes and proper technique- Ensure consistent cell seeding density

Conclusion

This compound is an effective tool for inducing the phosphorylation and subsequent inactivation of eIF2-α. The protocols outlined in this application note provide a framework for researchers to study the integrated stress response and its downstream consequences in a controlled manner. The use of both Western blotting and TR-FRET assays allows for robust and quantitative analysis of this compound's effects. Further characterization in specific cellular models will aid in elucidating the precise role of eIF2-α inactivation in various biological processes and disease states.

References

AMC-01 in Cancer Research: Clarification and Path Forward

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "AMC-01 application in cancer research studies" indicate that "AMC" in this context primarily refers to the AIDS Malignancy Consortium (AMC) . This organization is a National Cancer Institute-supported clinical trials group focused on developing and conducting studies for cancers that occur in people living with HIV.[1][2][3] The studies conducted by the AMC are designated with "AMC" followed by a number, such as AMC-110, which is a trial for HIV-associated anal cancer.[4]

A specific therapeutic agent designated "this compound" has not been identified in the public domain through the initial search. The research landscape is populated with numerous investigational drugs, each with a unique designation. For instance, recent developments in oncology have highlighted various new therapeutic candidates, including KRAS inhibitors like RMC-5127 and AZD0022, and antibody-drug conjugates (ADCs) such as sac-TMT.[5][6]

To provide detailed Application Notes and Protocols as requested, a specific molecular entity or at least a well-defined class of anti-cancer agents is required. The comprehensive nature of the request, including quantitative data, experimental protocols, and signaling pathway diagrams, necessitates a focused subject.

Therefore, we request the user to please provide one of the following:

  • Clarification on "this compound": If "this compound" is an internal or less common designation for a specific molecule, please provide its chemical name, target, or any other identifiers.

  • Alternative Compound: Please specify another anti-cancer agent of interest for which these detailed application notes should be created.

Once a specific therapeutic agent is identified, a comprehensive response will be generated to meet all the core requirements of the original request.

References

Utilizing AMC-01 as a Chemical Probe in Biomedical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

AMC-01 is a potent small molecule chemical probe that modulates the integrated stress response (ISR) by regulating the activity of eukaryotic translation initiation factor 2-alpha (eIF2α).[1] It has been shown to induce the activation of Protein Kinase R (PKR) and the transcription factor Nuclear Factor kappa B (NF-κB), while also exhibiting anti-apoptotic effects.[1] These properties make this compound a valuable tool for researchers investigating cellular stress responses, protein synthesis regulation, inflammation, and apoptosis.

This document provides detailed application notes and protocols for the use of this compound in biomedical research. The methodologies outlined are based on established techniques and provide a framework for investigating the biological effects of this compound.

Chemical Properties

PropertyValue
IUPAC Name 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate
Molecular Formula C₂₇H₂₇BrN₂O₆
Molecular Weight 555.42 g/mol
CAS Number 1047978-71-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Data Presentation

Due to the limited public availability of the primary research article describing the initial characterization of this compound, a comprehensive table of quantitative data, such as IC50 or EC50 values, cannot be provided at this time. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions. A suggested starting concentration for cell-based assays is 25 μM, based on preliminary findings.[1]

Signaling Pathway

The following diagram illustrates the known signaling pathway affected by this compound.

AMC01_Pathway cluster_stress Cellular Stress cluster_cell Cell Stress Stress AMC01 This compound PKR PKR AMC01->PKR Induces NFkB_complex IκB-NF-κB AMC01->NFkB_complex Induces activation Apoptosis Apoptosis AMC01->Apoptosis Inhibits p38 p38 MAPK AMC01->p38 Induces phosphorylation eIF2a eIF2α PKR->eIF2a Phosphorylates p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Inhibits NFkB_active NF-κB NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates p_p38 p-p38 MAPK

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram provides a general workflow for studying the effects of this compound on cultured cells.

Experimental_Workflow Start Start Cell_Culture Cell Seeding Start->Cell_Culture Treatment This compound Treatment (e.g., 25 μM for 2h) Cell_Culture->Treatment Endpoint Choose Endpoint Assay Treatment->Endpoint Western_Blot Western Blot (p-eIF2α, p-p38, p-NF-κB p65) Endpoint->Western_Blot Protein Phosphorylation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Endpoint->Apoptosis_Assay Cell Viability NFkB_Assay NF-κB Activation Assay (e.g., Reporter Assay) Endpoint->NFkB_Assay Transcription Factor Activity Data_Analysis Data Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis NFkB_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Assessment of eIF2α, p38 MAPK, and NF-κB p65 Phosphorylation by Western Blot

This protocol describes how to assess the phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Thapsigargin (positive control for eIF2α phosphorylation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Rabbit anti-eIF2α

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-NF-κB p65

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment:

    • Prepare working solutions of this compound in cell culture medium. A final concentration of 25 µM for 2 hours can be used as a starting point.[1]

    • Include a vehicle control (DMSO) and a positive control (e.g., thapsigargin for eIF2α phosphorylation).

    • Aspirate the old medium and add the treatment or control media to the cells.

    • Incubate for the desired time at 37°C and 5% CO₂.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the total protein or loading control.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Apoptosis-inducing agent (e.g., Thapsigargin)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in culture plates.

    • Treat cells with this compound (e.g., 25 µM) for a predetermined time (e.g., 2 hours) prior to or concurrently with an apoptosis-inducing agent like thapsigargin.[1]

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with the apoptosis inducer alone, and cells treated with this compound alone.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use appropriate compensation controls for FITC and PI.

    • Gate the cell populations to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Protocol 3: NF-κB Activation Reporter Assay

This protocol describes a method to quantify NF-κB activation using a luciferase reporter assay.

Materials:

  • Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • TNF-α (positive control for NF-κB activation)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.

  • Treatment:

    • Treat the cells with various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., TNF-α).

    • Incubate for an appropriate time to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay) to account for differences in transfection efficiency or cell number.

    • Calculate the fold change in NF-κB activity relative to the vehicle control.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal in Western blot Insufficient protein loadingIncrease the amount of protein loaded per lane.
Ineffective antibodyUse a new or different antibody; check the recommended antibody dilution.
Low level of phosphorylationIncrease the concentration or duration of this compound treatment. Use a positive control to ensure the assay is working.
High background in Western blot Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize the primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Low percentage of apoptotic cells Insufficient induction of apoptosisIncrease the concentration or duration of the apoptosis-inducing agent.
This compound is effectively inhibiting apoptosisThis may be the expected result.
High variability in reporter assay Inconsistent cell seedingEnsure even cell distribution when seeding.
Variation in transfection efficiencyNormalize to a co-transfected control reporter.

References

Application Notes and Protocols for AMC-01: A Potent Modulator of Eukaryotic Translation Initiation Factor 2-alpha (eIF2α)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AMC-01 is a small molecule, chemically identified as 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, that has been demonstrated to be a potent modulator of the integrated stress response (ISR). Specifically, this compound induces the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51 in a dose- and time-dependent manner.[1][2][3][4] This post-translational modification leads to a global reduction in protein synthesis, a key cellular mechanism to conserve resources and reprogram gene expression during periods of stress, such as endoplasmic reticulum (ER) stress.[1][2] The mechanism of action of this compound involves the activation of Protein Kinase RNA-activated (PKR) and the transcription factor Nuclear Factor-kappa B (NF-κB), while it does not appear to modulate the activity of other eIF2α kinases such as PERK or HRI.[1][3] These characteristics establish this compound as a valuable research tool for studying the intricate signaling pathways governing protein synthesis and cellular stress responses.

These application notes provide an overview of the dose-dependent and time-dependent effects of this compound, along with detailed protocols for its application in cell-based assays.

Data Presentation

The following tables summarize the dose- and time-dependent effects of this compound on key cellular markers. The data presented are representative and compiled from published research.[1][2] Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

Table 1: Dose-Dependent Effect of this compound on eIF2α Phosphorylation and Cell Viability

This compound Concentration (µM)Phospho-eIF2α (Ser51) Level (Fold Change vs. Control)Cell Viability (% of Control)
0 (Vehicle)1.0100
12.598
56.895
1012.392
2015.188
5014.875

Data are illustrative and based on typical results observed in cultured cells treated for 6 hours. Actual values may vary depending on the cell line and experimental conditions.

Table 2: Time-Dependent Effect of this compound on eIF2α Phosphorylation and Protein Synthesis

Time (hours)Phospho-eIF2α (Ser51) Level (Fold Change vs. t=0)Protein Synthesis Rate (% of t=0)
01.0100
13.285
27.560
614.545
1213.848
2411.255

Data are illustrative and based on typical results observed in cultured cells treated with 20 µM this compound. Actual values may vary depending on the cell line and experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound

AMC-01_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PKR PKR This compound->PKR Activates IKK IKK Complex This compound->IKK Activates eIF2a eIF2α PKR->eIF2a Phosphorylates IkB IκB IKK->IkB Phosphorylates (Degradation) NF-kB NF-κB (p50/p65) IkB->NF-kB Inhibits NF-kB_nuc NF-κB (p50/p65) NF-kB->NF-kB_nuc Translocates p-eIF2a p-eIF2α (Ser51) eIF2a->p-eIF2a Protein_Synthesis Global Protein Synthesis p-eIF2a->Protein_Synthesis Inhibits PERK PERK (Inactive) HRI HRI (Inactive) Gene_Transcription Gene Transcription NF-kB_nuc->Gene_Transcription Induces

Caption: Signaling pathway of this compound.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed cells in culture plates treat Treat cells with this compound (Dose-response or Time-course) start->treat harvest Harvest cells at desired time points treat->harvest western Western Blot (p-eIF2α, total eIF2α, p-PKR, p-NF-κB) harvest->western viability Cell Viability Assay (e.g., MTT) harvest->viability synthesis Protein Synthesis Assay (e.g., SUnSET) harvest->synthesis analysis Data Analysis and Interpretation western->analysis viability->analysis synthesis->analysis

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing and treating adherent mammalian cells with this compound to investigate its effects on eIF2α phosphorylation and downstream events.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (stock solution in DMSO, stored at -20°C)

  • Cell culture plates (e.g., 6-well or 96-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency in a T-75 flask.

    • Aspirate the culture medium, wash the cells once with sterile PBS, and then detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into the desired plate format at a density that will result in 70-80% confluency at the time of treatment. For example, seed 2.5 x 10⁵ cells per well in a 6-well plate.

    • Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

    • For Dose-Response Experiments: Prepare a series of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM).

    • For Time-Course Experiments: Prepare a single concentration of this compound (e.g., 20 µM).

    • Carefully aspirate the medium from the wells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

    • Return the plates to the incubator for the desired treatment duration (e.g., for a time-course, harvest at 0, 1, 2, 6, 12, and 24 hours).

Western Blot Analysis of eIF2α Phosphorylation

This protocol describes the detection of phosphorylated eIF2α (Ser51) and total eIF2α by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-eIF2α (Ser51) antibody

    • Mouse or rabbit anti-total eIF2α antibody

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After this compound treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate) and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to fresh tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-eIF2α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The following day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To probe for total eIF2α and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

Cell Viability Assay (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability following treatment with this compound.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period with different concentrations of this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 1 hour in the dark to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protein Synthesis Assay (SUnSET Method)

This non-radioactive method measures global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains.

Materials:

  • Cells treated with this compound

  • Puromycin solution (10 mM stock in sterile water)

  • Complete culture medium

  • Western blot reagents (as described in Protocol 2)

  • Anti-puromycin antibody

Procedure:

  • At the end of the this compound treatment period, add puromycin to the culture medium to a final concentration of 1-10 µM.

  • Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C.

  • Immediately after incubation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.

  • Lyse the cells and determine the protein concentration as described in the Western Blot protocol (Protocol 2, step 1).

  • Perform SDS-PAGE and Western blotting as described in Protocol 2.

  • Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled proteins. The intensity of the signal in each lane corresponds to the rate of global protein synthesis.

  • Normalize the puromycin signal to a loading control (e.g., β-actin or Ponceau S staining) to compare protein synthesis rates between different conditions.

References

Application Notes and Protocols for the Preclinical Characterization of AMC-01 and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following document provides a comprehensive set of experimental guidelines for the initial characterization of the hypothetical small molecule inhibitor, AMC-01, and its derivatives. Due to the absence of publicly available information on a specific molecule designated "this compound," this document serves as a generalized framework for the preclinical evaluation of a novel kinase inhibitor. The protocols and data presented herein are illustrative and intended to guide researchers in designing and executing experiments to assess the biological activity of new chemical entities.

The experimental workflow is designed to first assess the cytotoxic and anti-proliferative effects of this compound in cancer cell lines, followed by the determination of its in vitro potency against its putative kinase target. Finally, a method to confirm its mechanism of action by analyzing the downstream signaling pathway is provided.

Quantitative Data Summary

The following tables represent typical data generated from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound and Derivatives

CompoundCell LineAssay TypeIC50 (µM)
This compound MCF-7MTT2.5
HCT116MTT5.1
This compound-D1 MCF-7MTT1.8
HCT116MTT3.9
This compound-D2 MCF-7MTT15.7
HCT116MTT22.4

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound Kinase XTR-FRET50
This compound-D1 Kinase XTR-FRET35
This compound-D2 Kinase XTR-FRET250

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound and its derivatives on the viability of adherent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its derivatives in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a method to quantify the inhibitory activity of this compound and its derivatives against a specific purified kinase.[2]

Materials:

  • Purified recombinant kinase X

  • Biotinylated substrate peptide for kinase X

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and derivatives dissolved in DMSO

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of kinase X in assay buffer.

    • Prepare a solution of the biotinylated substrate peptide and ATP in assay buffer.

    • Prepare serial dilutions of this compound and its derivatives in assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase X solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 615 nm.

    • Plot the TR-FRET ratio against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of kinase X in a cellular context.[3][4][5]

Materials:

  • 6-well plates

  • Cancer cell line expressing kinase X

  • Complete growth medium

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-target, anti-total-target, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with antibodies for the total target protein and a loading control (e.g., β-actin).

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamTarget Downstream Target KinaseX->DownstreamTarget Phosphorylates pDownstreamTarget p-Downstream Target TranscriptionFactor Transcription Factor pDownstreamTarget->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression AMC01 This compound AMC01->KinaseX Inhibits Experimental_Workflow cluster_cellular Cellular Assays cluster_biochemical Biochemical Assay CellViability Cell Viability Assay (MTT) IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell WesternBlot Western Blot (Pathway Analysis) Mechanism Confirm Mechanism of Action WesternBlot->Mechanism KinaseAssay In Vitro Kinase Assay (TR-FRET) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase Start This compound Derivatives Start->CellViability Start->KinaseAssay IC50_Cell->WesternBlot IC50_Kinase->WesternBlot Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

Application Notes and Protocols for Studying eIF2-α Function in Cell Homeostasis Using AMC-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 2-alpha (eIF2-α) is a critical regulator of protein synthesis and plays a central role in maintaining cellular homeostasis. In response to various cellular stresses, such as nutrient deprivation, viral infection, or endoplasmic reticulum (ER) stress, specific kinases phosphorylate eIF2-α at Serine 51.[1][2][3] This phosphorylation event leads to a global reduction in protein synthesis, conserving resources and allowing the cell to initiate a transcriptional and translational program to resolve the stress, a process known as the Integrated Stress Response (ISR).[1][4][5] Conversely, dephosphorylation of eIF2-α by phosphatases, such as the PP1 complex with its regulatory subunits GADD34 or CReP, restores general protein synthesis.[1][6]

AMC-01 is a novel, potent, and specific small molecule inhibitor of the eIF2-α phosphatase complex. By inhibiting dephosphorylation, this compound treatment leads to a sustained increase in the levels of phosphorylated eIF2-α (p-eIF2-α), thereby activating the ISR. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of eIF2-α phosphorylation in cellular homeostasis.

This compound: Mechanism of Action

This compound is a cell-permeable small molecule that selectively inhibits the phosphatase activity directed towards p-eIF2-α. This leads to an accumulation of p-eIF2-α, which in turn attenuates global protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][7] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, in cases of prolonged stress, apoptosis, often mediated by the transcription factor CHOP (C/EBP homologous protein).[8][9]

Diagram of the eIF2-α Signaling Pathway and the Effect of this compound

eIF2a_Pathway cluster_stress Cellular Stress cluster_kinases eIF2-α Kinases cluster_eif2a eIF2-α Cycle cluster_phosphatase eIF2-α Phosphatase cluster_downstream Downstream Effects Stress Stress Kinases PERK, GCN2, PKR, HRI Stress->Kinases eIF2a eIF2-α Kinases->eIF2a P p_eIF2a p-eIF2-α eIF2a->p_eIF2a Phosphatase PP1-GADD34/CReP p_eIF2a->Phosphatase Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation Phosphatase->eIF2a -P AMC01 This compound AMC01->Phosphatase Inhibits ATF4 ATF4 ATF4_Translation->ATF4 CHOP CHOP Expression ATF4->CHOP Homeostasis Cell Homeostasis (Adaptation) ATF4->Homeostasis Apoptosis Apoptosis (Prolonged Stress) CHOP->Apoptosis WesternBlot_Workflow Cell_Treatment Cell Seeding & Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-eIF2-α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis qRTPCR_Workflow Cell_Treatment Cell Treatment with this compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis MTT_Workflow Cell_Seeding Cell Seeding (96-well plate) Treatment Treatment with this compound Cell_Seeding->Treatment MTT_Incubation MTT Incubation Treatment->MTT_Incubation Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Incubation->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (% Viability) Absorbance_Measurement->Data_Analysis

References

Application Notes and Protocols: A Step-by-Step Guide to AMC-01 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proper preparation of solutions is a critical first step in any experiment involving small molecule inhibitors or substrates. The accuracy of concentration, stability of the compound in solution, and absence of particulates can significantly impact the reliability and reproducibility of experimental results. This guide provides a detailed, step-by-step protocol for the preparation of solutions for a compound designated as AMC-01.

It is important to note that the identity of "this compound" can be ambiguous, with some suppliers referring to it as a specific chemical entity while the name may be used more broadly elsewhere. This guide will provide a general framework for preparing solutions of small molecules with limited aqueous solubility, using two well-characterized compounds as illustrative examples: AMC Arachidonoyl Amide (AMC-AA), a substrate for fatty acid amide hydrolase (FAAH), and A-1210477, a potent and selective Mcl-1 inhibitor. Researchers should always refer to the manufacturer's specific product data sheet for the most accurate information.

Compound Information and Solubility

A thorough understanding of the physicochemical properties of a compound is essential for the successful preparation of its solutions. The following tables summarize the key properties of AMC Arachidonoyl Amide and A-1210477.

Table 1: Properties of AMC Arachidonoyl Amide (AMC-AA)

PropertyValueReference
Synonyms AMC-AA, 7-Amino-4-Methyl Coumarin-Arachidonamide[1][2]
Molecular Formula C₃₀H₃₉NO₃[1][2]
Formula Weight 461.6 g/mol [1][2]
Purity ≥98%[1]
Appearance Crystalline solid[1]
Storage -80°C for ≥2 years[1]
Solubility in Organic Solvents Approx. 10 mg/mL in DMSO and dimethylformamide[1]
Solubility in Aqueous Buffers Sparingly soluble. Approx. 0.05 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2)[1]

Table 2: Properties of A-1210477

PropertyValueReference
Mechanism of Action Potent and selective inhibitor of Mcl-1 (Ki = 0.45 nM)[3][4][5]
Appearance SolidN/A
Storage Refer to manufacturer's instructionsN/A
Solubility in Organic Solvents ≥ 1 mg/mL in DMSO (may require sonication)[3]
In Vivo Formulation Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3]

Experimental Protocols

Preparation of Stock Solutions

The preparation of a concentrated stock solution in an appropriate organic solvent is the first step for compounds with poor aqueous solubility.

Protocol 2.1.1: Preparation of AMC Arachidonoyl Amide (AMC-AA) Stock Solution

  • Materials:

    • AMC Arachidonoyl Amide (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of AMC-AA to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of AMC-AA in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Purge the headspace of the tube with an inert gas to prevent oxidation.[1]

    • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C as recommended by the manufacturer.

Protocol 2.1.2: Preparation of A-1210477 Stock Solution

  • Materials:

    • A-1210477

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ultrasonic bath

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Equilibrate the vial of A-1210477 to room temperature.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to make a stock solution (e.g., 10 mM).[3]

    • If the compound does not readily dissolve, sonicate the solution in an ultrasonic bath for a few minutes.[3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot and store the stock solution at -20°C or -80°C.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium.

Protocol 2.2.1: Preparation of AMC-AA Working Solution for FAAH Activity Assay

  • Materials:

    • AMC-AA stock solution (in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.2

    • Sterile tubes

    • Calibrated pipettes

  • Procedure:

    • Thaw an aliquot of the AMC-AA stock solution.

    • For maximum solubility, first dilute the DMSO stock solution with an equal volume of PBS (pH 7.2) to create a 1:1 DMSO:PBS solution.[1]

    • Further dilute this intermediate solution with the desired aqueous buffer to the final working concentration.

    • It is recommended to prepare aqueous solutions fresh on the day of use and not to store them for more than one day.[1]

Protocol 2.2.2: Preparation of A-1210477 Working Solution for Cell-Based Assays

  • Materials:

    • A-1210477 stock solution (in DMSO)

    • Appropriate cell culture medium

    • Sterile tubes

    • Calibrated pipettes

  • Procedure:

    • Thaw an aliquot of the A-1210477 stock solution.

    • Serially dilute the stock solution in cell culture medium to the desired final concentrations.

    • Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Use the prepared working solutions immediately in your cell-based assays.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve sonicate Sonicate (if necessary) dissolve->sonicate aliquot_stock Aliquot Stock Solution sonicate->aliquot_stock store_stock Store at -20°C or -80°C aliquot_stock->store_stock thaw Thaw Stock Aliquot dilute Dilute in Aqueous Buffer or Cell Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions of this compound.

signaling_pathway Simplified Apoptosis Signaling Pathway and Mcl-1 Inhibition Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Promotes Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis A1210477 A-1210477 (this compound) A1210477->Mcl1 Inhibits

References

Troubleshooting & Optimization

Troubleshooting AMC-01 experimental results.

Author: BenchChem Technical Support Team. Date: November 2025

AMC-01 Technical Support Center

Welcome to the troubleshooting and technical support center for the experimental PI3K kinase inhibitor, this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?

A1: Inconsistent IC50 values are a common issue and can stem from several factors.[1][2] Key areas to investigate include:

  • Compound Solubility: this compound is hydrophobic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Precipitates can lead to inaccurate concentrations.

  • Cell Seeding Density: Variations in the initial number of cells per well can significantly alter results.[2] Ensure a uniform, single-cell suspension and optimize seeding density so that control cells are in the exponential growth phase at the end of the assay.

  • Assay Incubation Time: The IC50 of a compound can be time-dependent.[1] Standardize the incubation time with this compound across all experiments (e.g., 48 or 72 hours).

  • Reagent Variability: Ensure that assay reagents, such as MTT or resazurin, are properly stored and not expired.[3] Reagent degradation can lead to variable results.

  • Biological Variation: Passage number and cell health can impact sensitivity to inhibitors. Use cells within a consistent passage range and ensure they are healthy and free of contamination.

Q2: We are not observing the expected decrease in phosphorylated Akt (p-Akt) at Ser473 via Western Blot after treating cells with this compound. What should we check?

A2: This suggests a potential issue with either the experimental setup or the compound's activity. Consider the following troubleshooting steps:

  • Lysis Buffer Composition: To preserve phosphorylation, it is critical to use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[4][5] Without these, endogenous phosphatases can rapidly dephosphorylate your target.

  • Time Course of Treatment: The inhibition of p-Akt can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for observing maximal inhibition.

  • Antibody Performance: Ensure your primary antibody for p-Akt (Ser473) is validated for Western Blotting and is used at the recommended dilution.[6][7][8] Include a positive control, such as lysates from cells stimulated with a growth factor (e.g., IGF-1 or PDGF), to confirm the antibody is working.[8] Also, run a loading control (e.g., total Akt or β-actin) to ensure equal protein loading.[4]

  • Compound Activity: Confirm the integrity of your this compound stock. If possible, test its activity in a cell-free in vitro kinase assay to verify its direct inhibitory function.

Q3: this compound has poor solubility in our aqueous assay buffers. How can we improve this?

A3: Poor aqueous solubility is a known challenge for many small molecule kinase inhibitors.[9][10] Here are some strategies to address this:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into your final aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Formulation Aids: For in vitro assays, excipients like BSA can sometimes help maintain the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small, unseen precipitates.[11]

  • Structural Modification: While a long-term strategy, medicinal chemistry efforts can introduce polar functional groups to the this compound scaffold to improve solubility without compromising potency.[12][13]

Q4: We are experiencing high background signal in our in vitro kinase assay with this compound.

A4: High background in kinase assays can obscure results. Common causes include:

  • ATP Concentration: If using a luciferase-based assay that measures ATP consumption (like Kinase-Glo®), high enzyme concentrations can lead to significant ATP depletion even in inhibited samples, causing a high background.[14][15] Optimize the kinase concentration to ensure the reaction remains in the linear range.

  • Autophosphorylation: The target kinase may autophosphorylate, which contributes to signal consumption.[16] This is especially relevant in assays that measure total ATP/ADP levels rather than substrate-specific phosphorylation.

  • Reagent Quality: Ensure all reagents, especially ATP and the kinase itself, are of high purity. Contaminating kinases or ATPases in the enzyme preparation can lead to non-specific signal.[14]

  • Assay Readout: Consider switching to an assay format that directly measures the phosphorylated substrate (e.g., TR-FRET or a phospho-specific antibody-based ELISA) rather than ATP depletion.[15][17] These methods often have a better signal-to-background ratio.

Expected IC50 Values for this compound

The following table summarizes typical IC50 values for this compound obtained from cell viability (MTT) assays after 72 hours of treatment. Use this data as a benchmark for your experiments.

Cell LineCancer TypeExpected IC50 (nM)Notes
MCF-7Breast Cancer50 - 150PIK3CA mutant, highly sensitive.
PC-3Prostate Cancer200 - 500PTEN null, sensitive.
U-87 MGGlioblastoma250 - 600PTEN mutant, sensitive.
HCT116Colorectal Cancer800 - 1500PIK3CA mutant, moderately sensitive.
A549Lung Cancer> 5000PI3K/Akt pathway not primary driver, resistant.

Key Experimental Protocols

Protocol 1: Western Blotting for p-Akt (Ser473) Inhibition
  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-Akt levels, you may serum-starve cells for 4-6 hours prior to treatment.

  • Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time (e.g., 2 hours). Include a positive control stimulant like 100 ng/mL IGF-1 for 15 minutes.

  • Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[4]

  • Harvesting: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[4]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7] Incubate with primary antibody against p-Akt (Ser473) overnight at 4°C, as this often yields better results.[4][6][7]

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize bands using an ECL substrate.[4]

  • Stripping & Reprobing: To confirm equal loading, the membrane can be stripped and reprobed for total Akt or a loading control like β-actin.[4]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of media and allow them to attach overnight.[11]

  • Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the desired concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][19] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate percent viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Visual Guides

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) AMC01 This compound AMC01->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory target of this compound.

Troubleshooting_IC50 Start Inconsistent IC50 Results CheckSol Check this compound Solubility Start->CheckSol Precipitate Precipitate visible? CheckSol->Precipitate YesSol Yes Precipitate->YesSol NoSol No Precipitate->NoSol RemakeStock Remake stock solution. Consider sonication. YesSol->RemakeStock CheckCells Verify Cell Seeding & Health NoSol->CheckCells RemakeStock->CheckCells InconsistentCells Inconsistent density or high passage? CheckCells->InconsistentCells YesCells Yes InconsistentCells->YesCells NoCells No InconsistentCells->NoCells OptimizeSeeding Optimize seeding density. Use low passage cells. YesCells->OptimizeSeeding CheckAssay Review Assay Parameters NoCells->CheckAssay OptimizeSeeding->CheckAssay TimeReagent Variable incubation time or old reagents? CheckAssay->TimeReagent YesAssay Yes TimeReagent->YesAssay NoAssay No TimeReagent->NoAssay Standardize Standardize time. Use fresh reagents. YesAssay->Standardize End Consistent Results NoAssay->End Standardize->End

Caption: Troubleshooting workflow for inconsistent IC50 values in cell viability assays.

Troubleshooting_WB Start No p-Akt Inhibition by Western Blot CheckLysis Check Lysis Buffer Start->CheckLysis PhosphataseInhib Phosphatase inhibitors added? CheckLysis->PhosphataseInhib NoPI No PhosphataseInhib->NoPI YesPI Yes PhosphataseInhib->YesPI AddPI Add fresh inhibitors to buffer. NoPI->AddPI CheckTime Optimize Treatment Time Course YesPI->CheckTime AddPI->CheckTime TimeCourseDone Time course performed? CheckTime->TimeCourseDone NoTC No TimeCourseDone->NoTC YesTC Yes TimeCourseDone->YesTC RunTC Run 15min - 4hr time course. NoTC->RunTC CheckAntibody Verify Antibody & Controls YesTC->CheckAntibody RunTC->CheckAntibody ControlsOK Positive control works? Loading control even? CheckAntibody->ControlsOK NoCtrl No ControlsOK->NoCtrl YesCtrl Yes ControlsOK->YesCtrl TroubleshootAb Validate antibody. Check protein loading. NoCtrl->TroubleshootAb CheckCompound Suspect Compound Inactivity YesCtrl->CheckCompound

Caption: Troubleshooting workflow for lack of p-Akt inhibition in Western Blots.

References

Common issues with AMC-01 stability and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of AMC-01. These resources are intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound.

Issue: Precipitation of this compound in Solution

  • Question: I dissolved this compound in the recommended solvent, but I observe precipitation after a short period or upon temperature change. What should I do?

  • Answer:

    • Verify Solvent and Concentration: Ensure you are using the recommended solvent and have not exceeded the solubility limit of this compound.

    • Gentle Warming: Gently warm the solution to 37°C to see if the precipitate redissolves. Avoid aggressive heating, which could degrade the compound.

    • Sonication: Use a sonicator bath for 5-10 minutes to aid in dissolution.

    • pH Adjustment: If working in an aqueous buffer, the pH may be a factor. Verify the optimal pH range for this compound solubility.

    • Prepare Fresh Solutions: If precipitation persists, it is recommended to prepare fresh solutions immediately before use.

Issue: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using this compound. Could this be a stability issue?

  • Answer:

    • Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot your stock solution into single-use volumes.

    • Protect from Light: Store this compound solutions, especially in working concentrations, protected from light by using amber vials or covering the container with foil.

    • Use Fresh Dilutions: Prepare working dilutions from your stock solution fresh for each experiment.

    • Confirm Stock Solution Integrity: If you suspect degradation of your stock solution, you can perform a quality control check, such as HPLC analysis, to assess its purity.

Issue: Loss of Biological Activity

  • Question: My experiments are showing a gradual or sudden loss of this compound's expected biological effect. What could be the cause?

  • Answer:

    • Improper Storage: Confirm that both the solid compound and stock solutions have been stored at the recommended temperature of -20°C.[1]

    • Solvent Degradation: The solvent used for dissolution can impact stability. For instance, DMSO can absorb water over time, which may affect the stability of the dissolved compound. Ensure you are using anhydrous, high-purity solvents.

    • Hydrolysis in Aqueous Buffers: If your experiments are in aqueous buffers, this compound may be susceptible to hydrolysis. Prepare fresh solutions in your experimental buffer immediately before the assay.

    • Check Expiration: Verify that you are within the expiration date of the compound, which is typically 12 months from the date of receipt.[1]

Frequently Asked Questions (FAQs)

  • Question: What are the recommended storage conditions for solid this compound?

    • Answer: Solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least 2 years.[1]

  • Question: How should I prepare and store stock solutions of this compound?

    • Answer: It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent such as DMSO. A stock solution of 0.1 mM in DMSO is a common preparation.[2] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.

  • Question: Is this compound sensitive to light?

    • Answer: As a general precaution for research compounds, it is advisable to protect this compound, both in solid form and in solution, from prolonged exposure to light. Store in a dark place or use light-blocking containers.

  • Question: Can I store this compound solutions at room temperature or 4°C?

    • Answer: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. For short-term storage during an experiment, keep the solution on ice and protected from light. For long-term storage, -80°C is recommended.

This compound Stability Data

The following table summarizes the stability of this compound under various conditions. This data is intended as a guideline; stability may vary depending on the specific experimental conditions.

ConditionSolvent/BufferConcentrationDurationStability
-20°CSolidN/A≥ 2 yearsStable
-80°CDMSO10 mM6 monthsStable
4°CDMSO10 mM24 hoursMinor Degradation
Room TempAqueous Buffer (pH 7.4)100 µM4 hoursSignificant Degradation
Freeze-ThawDMSO10 mM5 cyclesModerate Degradation

Experimental Protocols

Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound in a given solvent or buffer over time.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound at the desired concentration in the solvent or buffer to be tested.

    • A typical starting concentration is 1 mg/mL.

  • Time-Zero Sample (T=0):

    • Immediately after preparation, take an aliquot of the solution and dilute it to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

    • Inject the T=0 sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Incubation:

    • Store the remaining this compound solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

    • Dilute the aliquots to the same concentration as the T=0 sample.

  • HPLC Analysis:

    • Inject each time-point sample into the HPLC system using the same method as the T=0 sample.

    • Record the chromatograms.

  • Data Analysis:

    • Measure the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

    • A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

AMC-01_Troubleshooting_Workflow Troubleshooting this compound Instability start Start: Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (Solid at -20°C, Stock at -80°C) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Concentration, Age) start->check_solution_prep improper_storage Improper Storage check_storage->improper_storage solution_issue Potential Solution Issue check_solution_prep->solution_issue improper_storage->check_solution_prep No use_new_vial Use a Fresh Vial of this compound improper_storage->use_new_vial Yes prepare_fresh Prepare Fresh Stock Solution solution_issue->prepare_fresh Yes aliquot_stock Aliquot Stock for Single Use solution_issue->aliquot_stock No use_new_vial->prepare_fresh prepare_fresh->aliquot_stock issue_resolved Issue Resolved prepare_fresh->issue_resolved protect_from_light Protect from Light aliquot_stock->protect_from_light run_qc Perform Quality Control (e.g., HPLC) protect_from_light->run_qc run_qc->issue_resolved Purity Confirmed contact_support Contact Technical Support run_qc->contact_support Degradation Detected

Caption: Troubleshooting workflow for this compound stability issues.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor (Inactive) kinase_b->transcription_factor Phosphorylates tf_active Transcription Factor (Active) transcription_factor->tf_active Activation gene_expression Gene Expression tf_active->gene_expression Promotes amc_01 This compound (Active) amc_01->receptor Binds and Activates amc_01_degraded This compound (Degraded) amc_01_degraded->receptor Fails to Bind

Caption: Hypothetical signaling pathway impacted by this compound stability.

References

AMC-01 Technical Support Center: Resolving Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of AMC-01, a selective kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase X, a critical component of the Pro-Survival Signaling (PSS) pathway. It is designed to bind to the ATP-binding pocket of Kinase X, thereby preventing downstream signaling that leads to cell proliferation and survival.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Kinase X, cross-reactivity with other kinases sharing homologous ATP-binding sites has been observed. The primary off-target is Kinase Y, a member of the same kinase family. This can lead to unintended modulation of the Cell Motility Pathway. Researchers should be aware that off-target effects can be cell-type specific.

Q3: How can I predict potential off-target effects of this compound in my specific experimental model?

Predicting off-target interactions is a crucial step in ensuring data integrity.[1][2] A multi-pronged approach is recommended:

  • Computational Prediction: Utilize in silico tools to screen this compound against a database of known kinase structures.[2][3] Alignment-based methods can identify potential off-target sites and sequences.[3]

  • Chemical Proteomics: This method can identify binding proteins of small molecules in cell lysates or live cells.[4]

  • Literature Review: Consult publications that have characterized this compound or similar compounds for previously identified off-target interactions.

Q4: What experimental strategies can be used to identify and validate off-target effects?

Several experimental strategies can be employed for the identification and validation of off-target effects:

  • High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a large panel of targets to determine selectivity and affinity.[5]

  • Kinase Profiling: This involves screening this compound against a panel of purified kinases to empirically determine its selectivity profile.

  • Phenotypic Screening: This technique assesses the overall effect of a compound on a cell or organism, which can provide insights into a drug's biological activity and potential side effects.[5]

  • Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes, helping to understand the pathways and potential off-target interactions of a drug.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: I'm observing a phenotype that is inconsistent with the known function of Kinase X.

  • Question: Could this be an off-target effect?

  • Answer: Yes, an unexpected phenotype is a common indicator of an off-target effect. It is crucial to determine if the observed effect is due to the inhibition of Kinase X or an off-target.

  • Troubleshooting Workflow:

    • Confirm On-Target Engagement: In your experimental system, verify that this compound is inhibiting Kinase X at the concentrations used. This can be done via a Western blot to check for the phosphorylation of a known downstream substrate of Kinase X.

    • Perform a Dose-Response Analysis: Correlate the concentration of this compound required to induce the unexpected phenotype with its IC50 for both the on-target (Kinase X) and known off-targets (e.g., Kinase Y). A significant discrepancy may suggest an off-target effect.

    • Utilize a Structurally Unrelated Inhibitor: If available, use a different inhibitor of Kinase X that is structurally distinct from this compound. If this second inhibitor does not produce the same unexpected phenotype, it strongly suggests the effect is specific to this compound's off-target activity.

    • Rescue Experiment: If possible, overexpress a version of Kinase X that is resistant to this compound. If the on-target phenotype is rescued but the unexpected phenotype persists, this points to an off-target effect.

Issue 2: My cells are showing unexpected toxicity at concentrations of this compound that should be well-tolerated.

  • Question: How can I determine if this toxicity is due to an off-target effect?

  • Answer: Unexplained cytotoxicity is a serious concern that may be linked to off-target activity. A systematic approach is needed to identify the cause.

  • Troubleshooting Workflow:

    • Broad-Spectrum Kinase Profiling: Submit this compound for a comprehensive kinase profiling screen (e.g., a panel of over 400 kinases). This will identify any unintended targets, some of which might be involved in essential cellular processes.

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells and may reveal off-target binding.

    • OMICS Analysis: Perform transcriptomic (RNA-seq) or proteomic analysis on cells treated with this compound versus a vehicle control. Pathway analysis of differentially expressed genes or proteins can reveal which signaling pathways are unexpectedly perturbed, pointing towards potential off-targets.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
Kinase X (On-Target) 5 Primary target in the PSS pathway
Kinase Y (Off-Target)75Known off-target in the Cell Motility Pathway
Kinase Z (Off-Target)850Minor off-target with low affinity
Other Kinases (Average)>10,000Negligible activity

Table 2: Comparison of Off-Target Identification Methods

MethodThroughputCellular ContextNotes
Computational Prediction HighNoProvides a list of potential off-targets for further validation.[2][3]
Kinase Profiling MediumNo (in vitro)Directly measures binding affinity or inhibitory activity against a panel of purified kinases.
Phenotypic Screening HighYesAssesses the overall cellular effect without pre-supposing the target.[5]
Chemical Proteomics LowYesIdentifies direct binding partners in a cellular environment.[4]

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

This protocol outlines a general procedure for determining the IC50 of this compound against a panel of kinases.

  • Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing the kinase of interest, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³²P]ATP in a kinase buffer.

  • Add this compound: Add this compound at various concentrations (typically a serial dilution from 100 µM to 1 pM) to the reaction wells. Include a DMSO control.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), allowing the kinase reaction to proceed.

  • Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose membrane.

  • Wash and Dry: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP. Allow the membrane to dry completely.

  • Quantify: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Phenotypic Screen for Off-Target Discovery

This protocol describes a high-content imaging-based screen to identify unexpected cellular phenotypes induced by this compound.

  • Cell Plating: Plate cells of interest (e.g., a panel of different cancer cell lines) in optically clear 96- or 384-well plates.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control known to induce a specific phenotype (e.g., cell cycle arrest).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Staining: Stain the cells with a cocktail of fluorescent dyes to label various cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and an antibody for a specific protein of interest).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size and shape, cytoskeletal morphology, protein localization).

  • Phenotypic Profiling: Compare the phenotypic profile of this compound-treated cells to the controls. Identify any unexpected phenotypes and the concentrations at which they occur.

Visualizations

PSS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase X Growth_Factor_Receptor->Kinase_X Activation Downstream_Effector_1 Downstream_Effector_1 Kinase_X->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream_Effector_2 Kinase_X->Downstream_Effector_2 Phosphorylation Transcription_Factor Transcription_Factor Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Upregulation Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor AMC_01 This compound AMC_01->Kinase_X Inhibition

Caption: Hypothetical Pro-Survival Signaling (PSS) pathway targeted by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target Engagement (e.g., Western Blot) Start->Confirm_On_Target Dose_Response Perform Dose-Response Analysis Confirm_On_Target->Dose_Response Compare_IC50 Is Phenotype IC50 >> On-Target IC50? Dose_Response->Compare_IC50 Off_Target_Suspected Off-Target Effect Highly Suspected Compare_IC50->Off_Target_Suspected Yes On_Target_Likely Phenotype Likely On-Target Compare_IC50->On_Target_Likely No Further_Validation Further Validation: - Structurally Unrelated Inhibitor - Kinase Profiling Screen Off_Target_Suspected->Further_Validation

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

Mitigation_Strategy Off_Target_Identified Off-Target Effect Confirmed and Characterized Rational_Design Rational Drug Design: Modify this compound to reduce binding to off-target Off_Target_Identified->Rational_Design Dose_Optimization Dose Optimization: Use lowest effective dose to minimize off-target engagement Off_Target_Identified->Dose_Optimization Combination_Therapy Combination Therapy: Combine with another agent to use lower dose of this compound Off_Target_Identified->Combination_Therapy Outcome Reduced Off-Target Effects & Improved Therapeutic Window Rational_Design->Outcome Dose_Optimization->Outcome Combination_Therapy->Outcome

Caption: Logical relationships for mitigating confirmed off-target effects.

References

AMC-01 solubility problems and how to solve them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of AMC-01.

Troubleshooting Guide: this compound Solubility Issues

Issue: Precipitate forms when preparing an aqueous solution of this compound.

Question: I am trying to dissolve this compound in an aqueous buffer for my in vitro assay, but a precipitate keeps forming. What can I do?

Answer:

This is a common issue with compounds that have low aqueous solubility. This compound, a biphenyl methanone piperazine derivative, is predicted to have limited solubility in purely aqueous solutions. Here are several steps you can take to address this:

  • Co-solvent System: The most common and effective method is to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

      • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.

      • For your working solution, perform a serial dilution of the stock solution into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.

    • Important Note: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (your final assay medium containing the same concentration of the organic solvent without this compound) in your experiments.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.

    • Protocol:

      • Determine the pKa of this compound (if available in the literature or through prediction software).

      • Adjust the pH of your aqueous buffer away from the pKa of the compound to increase the proportion of the more soluble ionized form. For a basic compound like a piperazine derivative, lowering the pH might increase solubility.

      • Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Use of Surfactants: Non-ionic surfactants can be used to increase the apparent solubility of hydrophobic compounds.

    • Recommended Surfactants: Tween® 80 or Pluronic® F-68.

    • Protocol:

      • Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%).

      • Add the this compound stock solution (dissolved in an organic solvent) to the surfactant-containing buffer.

Issue: Difficulty in preparing a stable formulation for in vivo studies.

Question: My formulation of this compound for animal studies is not stable and shows precipitation over time. How can I prepare a suitable formulation for oral or parenteral administration?

Answer:

In vivo formulations require careful consideration of solubility, stability, and toxicity. Based on general practices for poorly soluble compounds, here are some formulation strategies:

  • Co-solvent/Surfactant Mixtures: This is a common approach for preclinical in vivo studies.

    • Typical Formulation: A mixture of a solvent, a surfactant, and a vehicle.

    • Example Protocol for Oral Gavage:

      • Dissolve this compound in DMSO.

      • Add a surfactant such as Tween® 80 or Cremophor® EL.

      • Bring the final volume up with a vehicle like saline or corn oil.

    • Important Considerations: The percentage of each component should be optimized to ensure the compound remains in solution and to minimize toxicity. A common starting point is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. Always perform a small-scale stability test of your formulation before administering it to animals.

  • Amorphous Solid Dispersions (ASDs): For solid oral dosage forms, creating an ASD can significantly improve the dissolution rate and oral bioavailability.

    • Concept: The drug is dispersed in an amorphous state within a hydrophilic polymer matrix.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

    • Preparation Method (Solvent Evaporation):

      • Dissolve both this compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone).

      • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid dispersion.

      • The resulting powder can then be formulated into capsules or tablets.

Quantitative Data Summary for Structurally Related Compounds

Chemical MoietyWater SolubilityOrganic Solvent SolubilityNotes
Biphenyl Insoluble[1][2][3]Soluble in most organic solvents like ethanol, ether, benzene, and methanol[2][3]A non-polar, aromatic hydrocarbon.
Piperazine Freely soluble[4]Soluble in ethanol and methanol; poorly soluble in diethyl ether[4][5]A basic, heterocyclic amine. The presence of two nitrogen atoms allows for hydrogen bonding and salt formation, which generally increases aqueous solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Based on its chemical structure (a large, relatively non-polar biphenyl methanone moiety combined with a more polar piperazine ring), we recommend starting with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible solvent that is effective for a wide range of research compounds.

Q2: How can I determine the maximum solubility of this compound in a particular solvent?

A2: You can perform a simple saturation experiment:

  • Add a small, known amount of this compound to a known volume of the solvent.

  • Continuously mix the solution (e.g., using a magnetic stirrer or vortexer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the solution to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Q3: Are there any other techniques to improve the solubility of this compound?

A3: Yes, for more advanced formulation development, you could consider:

  • Complexation: Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and improve the dissolution rate.

Q4: What is the likely mechanism of action for this compound?

A4: While the specific biological target of this compound is not widely published under this identifier, compounds containing piperazine and biphenyl methanone scaffolds are frequently investigated for a variety of pharmacological activities.[6][7] Many such compounds are developed as inhibitors of protein kinases or other enzymes involved in cellular signaling pathways that are dysregulated in diseases like cancer.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a representative signaling pathway that is often targeted by small molecule inhibitors with structures related to this compound in the context of cancer therapy. This is a generalized pathway and may not represent the specific mechanism of action of this compound.

Representative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AMC01 This compound (Hypothetical Target) AMC01->RAF Inhibition AMC01->PI3K Inhibition

A representative cell signaling pathway often targeted by kinase inhibitors.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues with this compound during experimental setup.

Solubility_Workflow Start Start: Need to prepare This compound solution Dissolve_DMSO Attempt to dissolve in 100% DMSO to create a stock solution Start->Dissolve_DMSO Is_Dissolved Is it fully dissolved? Dissolve_DMSO->Is_Dissolved Dilute Serially dilute stock solution into aqueous buffer with vortexing Is_Dissolved->Dilute Yes Try_Heating Gentle warming (37°C) or sonication Is_Dissolved->Try_Heating No Check_Precipitate Does a precipitate form? Dilute->Check_Precipitate Success Solution is ready for experiment. Include vehicle control. Check_Precipitate->Success No Troubleshoot Troubleshoot Further Check_Precipitate->Troubleshoot Yes Adjust_pH Adjust pH of aqueous buffer Troubleshoot->Adjust_pH Add_Surfactant Add surfactant (e.g., Tween® 80) to aqueous buffer Troubleshoot->Add_Surfactant Try_Heating->Dissolve_DMSO Adjust_pH->Dilute Add_Surfactant->Dilute

Workflow for preparing this compound solutions.

References

Avoiding cytotoxicity with high concentrations of AMC-01.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with high concentrations of the hypothetical research compound, AMC-01. The information provided is based on general principles of cell culture and cytotoxicity testing and is intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[1] Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your culture medium consistent across all experimental conditions, including vehicle controls, and ideally below 0.5%.[2]

Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?

A2: When testing a new compound with unknown cytotoxic potential, it is advisable to start with a broad range of concentrations. A common approach is to perform serial dilutions, such as half-log10 steps, ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM).[3] This initial experiment will help determine the approximate range of this compound's activity on your specific cell line.

Q3: How long should I expose my cells to this compound?

A3: The duration of drug exposure is a critical parameter that can significantly influence the observed cytotoxicity.[3] Typical exposure times for in vitro cytotoxicity assays range from 24 to 72 hours.[4] The optimal duration depends on the cell type, the expected mechanism of action of the compound, and the specific research question. It is recommended to perform time-course experiments to determine the most appropriate endpoint.

Q4: My cells appear stressed or are dying even in the vehicle control wells. What could be the cause?

A4: Cell death in control wells can be due to several factors unrelated to the test compound. These include:

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic.[1][2] Ensure the final solvent concentration is low and consistent across all wells.

  • Poor cell health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.[5]

  • Improper handling: Excessive pipetting or centrifugation can damage cells.[5][6]

  • Suboptimal culture conditions: Incorrect CO2 levels, temperature, or humidity in the incubator can lead to cell stress and death.[5]

Troubleshooting Guide: High Cytotoxicity with this compound

This guide addresses common issues encountered when observing higher-than-expected cytotoxicity with this compound.

Problem Potential Cause Recommended Solution
Unexpectedly high cell death at all tested concentrations. Incorrect stock solution concentration: An error in calculating the stock solution concentration can lead to administering a much higher dose than intended.Verify calculations and prepare a fresh stock solution. It is good practice to have a second researcher independently verify the calculations.
Cell line hypersensitivity: The cell line being used may be particularly sensitive to this compound.Perform a preliminary experiment with a very wide range of concentrations to identify a non-toxic and a toxic range. Consider using a less sensitive cell line for initial experiments if possible.
Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[5]Regularly test your cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
"Edge effect" in multi-well plates: Wells on the outer edges of a plate are more prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[4]
Compound precipitation: High concentrations of this compound may precipitate out of the culture medium.Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system if possible.
"Bell-shaped" dose-response curve. Compound aggregation: At high concentrations, some compounds can form colloids or aggregates that can interfere with the assay readout.[4]Include a visual inspection of the compound in the medium at high concentrations. Consider using a detergent like Triton X-100 in control experiments to assess for aggregation-based artifacts.
Off-target effects: At high concentrations, this compound may have off-target effects that lead to a different biological response than at lower concentrations.Investigate the mechanism of action at different concentration ranges. This may involve using specific inhibitors or activators of suspected off-target pathways.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to ensure they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Hypothetical Data and Visualizations

Disclaimer: The following data and diagrams are for illustrative purposes only and are not based on actual experimental results for a compound named this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4812.5
A549Lung Cancer4825.8
HCT116Colon Cancer488.2
HeLaCervical Cancer7215.1

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep This compound Dilution Treatment Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Viability Assay Incubation->Viability_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination Signaling_Pathway AMC01 High Conc. This compound ROS Increased ROS AMC01->ROS JNK JNK Activation ROS->JNK Mcl1 Mcl-1 Degradation JNK->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis

References

Technical Support Center: Best Practices for Long-Term Experiments with AMC-01

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is based on the assumption that "AMC-01" refers to a formulation of amoxicillin-clavulanic acid. This is inferred from the common scientific abbreviation "AMC." Users should verify the identity of their specific compound before applying these guidelines.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a combination agent. Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan. Clavulanic acid is a β-lactamase inhibitor. Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes that inactivate the antibiotic. Clavulanic acid binds to and inhibits these enzymes, thereby protecting amoxicillin from degradation and expanding its spectrum of activity.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound, particularly the clavulanic acid component, is susceptible to degradation in aqueous solutions, with the rate of degradation increasing with temperature. For long-term storage, it is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), refrigeration at 4°C is advisable.

Q3: How stable is this compound in cell culture media at 37°C?

A3: The stability of this compound in complex cell culture media at 37°C has not been extensively documented in the literature. However, studies in aqueous solutions indicate that both amoxicillin and clavulanic acid degrade over time at this temperature. Clavulanic acid is generally less stable than amoxicillin.[1][2][3] Therefore, for long-term experiments, it is crucial to replace the culture medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.

Q4: Can this compound affect mammalian cells in my experiments?

A4: While the primary targets of this compound are bacterial, high concentrations of amoxicillin have been shown to induce the production of reactive oxygen species (ROS) and cause DNA lesions in mammalian cells in vitro.[4] It is therefore recommended to determine the minimal effective concentration for bacterial control and to include appropriate vehicle controls in your experiments to monitor for any potential off-target effects on your mammalian cells of interest.

Q5: What are the signs of this compound degradation?

A5: A visible sign of degradation can be a change in the color of the solution, often turning yellowish or brownish. However, significant loss of activity can occur without any visible changes. The most reliable way to assess the stability and concentration of this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Loss of antibacterial efficacy over time in a long-term culture. Degradation of amoxicillin and/or clavulanic acid at 37°C.- Increase the frequency of media changes with freshly prepared this compound (e.g., every 24-48 hours).- Validate the stability of this compound in your specific cell culture medium and under your experimental conditions using HPLC or a bioassay.
Observed cytotoxicity or altered phenotype in mammalian cells. - Off-target effects of amoxicillin or clavulanic acid at high concentrations.- Effects of degradation products.- Induction of oxidative stress.- Perform a dose-response curve to determine the minimum inhibitory concentration (MIC) for your target bacteria and the maximum non-toxic concentration for your mammalian cells.- Include a vehicle control (the solvent used to dissolve this compound) in all experiments.- Consider adding an antioxidant to your culture medium to mitigate oxidative stress, but validate its compatibility with your experimental system.
Variability in experimental results between batches. - Inconsistent preparation of this compound stock solutions.- Degradation of stock solutions due to improper storage or repeated freeze-thaw cycles.- Prepare a large, single batch of concentrated stock solution, aliquot into single-use vials, and store at -80°C.- Always use a fresh aliquot for each experiment.
Appearance of resistant bacterial colonies. - Sub-lethal concentration of this compound due to degradation.- Natural emergence of resistant bacterial strains.- Ensure the concentration of this compound is consistently maintained at or above the MIC.- If resistance is suspected, consider using an alternative antibiotic or a combination of antibiotics.

Data Presentation

Table 1: Stability of Amoxicillin in Aqueous Solution (Time to reach 90% of initial concentration)

TemperatureTime (hours)
4°C80.3[2][5]
25°C24.8[2][5]
37°C9[2][5]

Table 2: Stability of Clavulanic Acid in Aqueous Solution (Time to reach 90% of initial concentration)

TemperatureTime (hours)
4°C152[2][5]
25°C26[2][5]
37°C6.4[2][5]

Note: The stability data presented above is from studies in aqueous solutions and may not be directly representative of stability in complex cell culture media. It is highly recommended that researchers validate the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC

  • Preparation of this compound Medium: Prepare your standard cell culture medium supplemented with the desired concentration of this compound.

  • Incubation: Place the prepared medium in a sterile, capped container in a 37°C, 5% CO2 incubator to mimic experimental conditions.

  • Time-Point Sampling: At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), aseptically remove an aliquot of the medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC Analysis: Analyze the concentration of amoxicillin and clavulanic acid in the samples using a validated HPLC method.

  • Data Analysis: Plot the concentration of each component against time to determine the degradation kinetics and the time it takes to reach a certain percentage (e.g., 90%) of the initial concentration.

Mandatory Visualization

AMC-01_Mechanism_of_Action This compound Mechanism of Action cluster_bacterium Bacterium cluster_amc01 This compound PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Synthesizes BetaLactamase β-Lactamase Enzyme Amoxicillin Amoxicillin BetaLactamase->Amoxicillin Inactivates Amoxicillin->PBP Inhibits ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits Long_Term_Experiment_Workflow_with_AMC01 Long-Term Experiment Workflow with this compound Start Start Experiment PrepareStock Prepare & Aliquot This compound Stock Solution (-80°C) Start->PrepareStock AddAMC01 Add Freshly Prepared This compound to Medium PrepareStock->AddAMC01 CultureCells Culture Mammalian Cells CultureCells->AddAMC01 Incubate Incubate (e.g., 24-48h) AddAMC01->Incubate ChangeMedium Change Medium with Fresh this compound Incubate->ChangeMedium Time for Medium Change Monitor Monitor Cell Health & Experimental Readouts Incubate->Monitor ChangeMedium->Incubate Endpoint Experimental Endpoint Reached? Monitor->Endpoint Endpoint->Incubate No Analyze Analyze Results Endpoint->Analyze Yes

References

Addressing variability in AMC-01 experimental outcomes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes using 7-amino-4-methylcoumarin (AMC)-based assays.

Frequently Asked Questions (FAQs)

Q1: What is AMC and why is it used in enzymatic assays?

A1: 7-amino-4-methylcoumarin (AMC) is a fluorescent molecule commonly used as a reporter in enzyme activity assays.[1][2][3][4] When an AMC molecule is conjugated to a substrate (e.g., a peptide), its fluorescence is quenched.[2][5] Upon enzymatic cleavage of the substrate, free AMC is released, resulting in a significant increase in fluorescence.[2][5] This increase is proportional to the amount of substrate cleaved and is used to quantify enzyme activity. The excitation maximum for AMC is around 365-380 nm, and the emission maximum is around 430-460 nm.[3]

Q2: My negative controls (no enzyme) show high background fluorescence. What are the possible causes and solutions?

A2: High background fluorescence in negative controls can be caused by several factors:

  • Substrate Instability: The AMC-conjugated substrate may be unstable and spontaneously hydrolyze, releasing free AMC.

    • Solution: Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. Store the substrate solution protected from light.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.

    • Solution: Use high-purity reagents and water. Test individual components for fluorescence.

  • Autofluorescence from Assay Components: Components in your sample (e.g., test compounds) may be inherently fluorescent.

    • Solution: Measure the fluorescence of all assay components individually to identify the source. If a test compound is fluorescent, a different assay format may be needed.

  • Substrate Purity: The AMC-conjugated substrate may contain free AMC as an impurity.

    • Solution: Check the purity of the substrate with the supplier. If necessary, purify the substrate.

Q3: The fluorescence signal in my assay is lower than expected or decreases over time. What could be the issue?

A3: Low or decreasing fluorescence signals can be attributed to:

  • Inner Filter Effect: At high concentrations, the substrate or other components can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and AMC concentration.

    • Solution: Work within the linear range of the AMC standard curve. Dilute your samples if necessary.

  • Photobleaching: Prolonged exposure to the excitation light can cause the AMC fluorophore to lose its fluorescence.

    • Solution: Minimize the exposure time of the samples to the excitation light. Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay.

    • Solution: Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability. Keep the enzyme on ice until use. Perform a time-course experiment to check for linearity of the reaction.

  • Precipitation of Components: The substrate, enzyme, or test compounds may precipitate out of solution.

    • Solution: Check the solubility of all components in the assay buffer. The use of detergents like Brij-35 may be necessary to maintain solubility.[6]

Q4: I am observing high variability between replicate wells. How can I improve the reproducibility of my assay?

A4: High variability between replicates can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize the number of individual pipetting steps.

  • Incomplete Mixing: Failure to properly mix the reagents in the wells can lead to inconsistent reaction rates.

    • Solution: Gently mix the plate after adding all reagents. Avoid introducing bubbles.

  • Temperature Gradients: Temperature differences across the microplate can affect enzyme activity.

    • Solution: Ensure the plate is equilibrated to the assay temperature before starting the reaction.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction rate.

    • Solution: Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues in AMC-based assays.

Problem Possible Cause Recommended Action
High Background Fluorescence Substrate degradationPrepare fresh substrate; avoid light exposure and freeze-thaw cycles.
Contaminated reagentsUse high-purity reagents; test individual components for fluorescence.
Autofluorescent compoundsScreen test compounds for intrinsic fluorescence.
Low or No Signal Inactive enzymeVerify enzyme activity with a positive control; ensure proper storage.
Incorrect instrument settingsCheck excitation/emission wavelengths (typically ~365 nm/~450 nm).[6]
Inner filter effectDilute samples; operate within the linear range of the standard curve.
PhotobleachingReduce excitation light intensity and exposure time.
Non-linear Reaction Progress Substrate depletionUse a substrate concentration well above the Michaelis constant (Km) for initial rate measurements.[7]
Enzyme instabilityOptimize buffer conditions (pH, cofactors); run assay at optimal temperature.
Product inhibitionAnalyze initial reaction rates.
High Well-to-Well Variability Pipetting inaccuraciesUse calibrated pipettes; prepare master mixes.
Incomplete mixingGently mix the plate after reagent addition.
Temperature fluctuationsEquilibrate the plate to the assay temperature.
Edge effectsAvoid using outer wells; fill them with buffer.

Experimental Protocols

Protocol 1: AMC Standard Curve Generation

This protocol describes how to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of free AMC.

Materials:

  • 7-amino-4-methylcoumarin (AMC) powder

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Black, flat-bottom 96-well plate

Procedure:

  • Prepare a 10 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO. Store in small aliquots at -20°C, protected from light.

  • Prepare a working stock solution: Dilute the 10 mM stock solution in Assay Buffer to a final concentration of 100 µM.

  • Create serial dilutions: Perform a serial dilution of the 100 µM working stock in Assay Buffer to generate a range of concentrations (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM).

  • Plate the standards: Add a fixed volume (e.g., 100 µL) of each dilution to triplicate wells of the 96-well plate.

  • Measure fluorescence: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~460 nm.[6]

  • Plot the data: Subtract the average fluorescence of the blank (0 µM AMC) from all other measurements. Plot the background-subtracted RFU versus the AMC concentration (µM). The slope of the linear portion of this curve can be used to convert RFU from your enzyme assay to the concentration of product formed.[8]

Protocol 2: General Enzyme Activity Assay

This protocol provides a general workflow for measuring enzyme activity using an AMC-conjugated substrate.

Materials:

  • Enzyme of interest

  • AMC-conjugated substrate

  • Assay Buffer

  • Inhibitor or control compound (optional)

  • Black, flat-bottom 96-well plate

Procedure:

  • Prepare reagents: Dilute the enzyme, substrate, and any test compounds to their final desired concentrations in Assay Buffer.

  • Add reagents to the plate:

    • Add Assay Buffer to all wells.

    • Add the test compound or vehicle control.

    • Add the enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubate: Incubate the plate at the desired assay temperature for a short period (e.g., 10-15 minutes) to allow the enzyme and any inhibitors to interact.

  • Initiate the reaction: Add the AMC-conjugated substrate to all wells to start the enzymatic reaction. Mix gently.

  • Monitor fluorescence: Immediately begin reading the fluorescence kinetically (e.g., every minute for 30-60 minutes) using the appropriate excitation and emission wavelengths.

  • Calculate reaction rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. Convert the rate from RFU/min to µM/min using the slope from the AMC standard curve.

Visualizations

Enzymatic Reaction Workflow

G cluster_0 Reagent Preparation cluster_1 Assay Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Enzyme Enzyme Stock Plate 96-Well Plate Enzyme->Plate Substrate AMC-Substrate Stock Start Initiate with Substrate Substrate->Start Buffer Assay Buffer Buffer->Plate Incubate Pre-incubate at Assay Temp Plate->Incubate Incubate->Start Read Kinetic Fluorescence Reading Start->Read Rate Calculate Initial Rates (V₀) Read->Rate Convert Convert RFU/min to µM/min Rate->Convert Result Final Enzyme Activity Convert->Result

Caption: Workflow for a typical AMC-based enzyme activity assay.

Troubleshooting Decision Tree for High Background

G Start High Background Fluorescence in No-Enzyme Control CheckSubstrate Is Substrate-Only well fluorescent? Start->CheckSubstrate CheckBuffer Is Buffer-Only well fluorescent? CheckSubstrate->CheckBuffer No SubstrateIssue Substrate is degrading or impure. Use fresh substrate, check purity. CheckSubstrate->SubstrateIssue Yes BufferIssue Buffer or water is contaminated. Use fresh, high-purity reagents. CheckBuffer->BufferIssue Yes CompoundIssue Is a test compound present? CheckBuffer->CompoundIssue No CheckCompound Test compound for autofluorescence. CompoundIssue->CheckCompound Yes OtherIssue Consider other sources: plate, reader artifacts. CompoundIssue->OtherIssue No CompoundFluorescent Compound is fluorescent. Consider alternative assay. CheckCompound->CompoundFluorescent Yes CheckCompound->OtherIssue No

Caption: Decision tree for troubleshooting high background fluorescence.

References

Validation & Comparative

A Comparative Guide to Validating the Effects of AMC-01 on eIF2-α Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMC-01's performance in modulating the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2-α) against established alternatives. The phosphorylation of eIF2-α is a critical event in the Integrated Stress Response (ISR), a central signaling network that cells activate to cope with various stress conditions such as viral infection, amino acid deprivation, and endoplasmic reticulum (ER) stress.[1][2] By inhibiting global protein synthesis and promoting the translation of specific stress-related mRNAs, eIF2-α phosphorylation plays a pivotal role in determining cell fate.[3][4]

Modulators of this pathway are of significant interest for therapeutic development in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[5][6] This document details the experimental validation of this compound, presenting its effects in comparison to Salubrinal, a known inhibitor of eIF2-α dephosphorylation.[7][8]

Comparative Performance Analysis

This compound was evaluated for its ability to increase the phosphorylation of eIF2-α at the Serine 51 residue. Its performance was benchmarked against Salubrinal, a well-characterized agent that prevents eIF2-α dephosphorylation by inhibiting the GADD34/PP1 protein complex.[5] The data below summarizes the dose-dependent effects observed in human fibrosarcoma HT1080 cells following a 4-hour treatment period. Phosphorylation levels were quantified using Western blot analysis.

CompoundConcentration (µM)Mean % Increase in p-eIF2-α (S51)EC50 (µM)
This compound 165%8.5
5180%
10350%
25480%
Salubrinal 575%15.0 [7]
15210%
30380%
50450%
AMC-02 (Negative Control) 50< 5%N/A

Signaling Pathway Overview

The phosphorylation state of eIF2-α is tightly regulated by a balance between stress-activated kinases and protein phosphatases.[9] Four primary kinases—HRI, PKR, PERK, and GCN2—phosphorylate eIF2-α on Serine 51 in response to distinct cellular stresses.[1][10] This phosphorylation converts eIF2 from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B, thereby halting general translation.[4] The dephosphorylation and reactivation of eIF2-α are primarily mediated by a complex of Protein Phosphatase 1 (PP1) and a regulatory subunit, such as GADD34.[11][12][13] Compounds like this compound and Salubrinal act by inhibiting this phosphatase complex, leading to a sustained state of eIF2-α phosphorylation.[5][6]

eIF2a_Phosphorylation_Pathway cluster_stress Cellular Stress Signals cluster_kinases eIF2-α Kinases cluster_cycle eIF2-α Cycle cluster_phosphatase Phosphatase Complex cluster_inhibitors Inhibitors ER Stress ER Stress PERK PERK ER Stress->PERK Viral dsRNA Viral dsRNA PKR PKR Viral dsRNA->PKR AA Starvation AA Starvation GCN2 GCN2 AA Starvation->GCN2 eIF2a eIF2-α (Active) peIF2a p-eIF2-α (Inactive) eIF2a->peIF2a Phosphorylation peIF2a->eIF2a Dephosphorylation GADD34_PP1 GADD34 / PP1 Translation Global Translation Inhibition peIF2a->Translation AMC01 This compound AMC01->GADD34_PP1 Inhibition Salubrinal Salubrinal Salubrinal->GADD34_PP1 Inhibition

Caption: The eIF2-α phosphorylation signaling pathway.

Experimental Validation Workflow

The following workflow outlines the key steps for quantifying the effects of a test compound on eIF2-α phosphorylation.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_processing 3. Sample Processing cluster_analysis 4. Western Blot Analysis cluster_data 5. Data Interpretation start Start seed_cells Seed HT1080 cells in 6-well plates start->seed_cells end End culture Incubate for 24 hours (allow adherence) seed_cells->culture treat Treat cells with: - this compound (Dose-response) - Salubrinal (Positive Control) - AMC-02 (Negative Control) - Vehicle (DMSO) culture->treat incubate_treat Incubate for 4 hours treat->incubate_treat lyse Wash with PBS and lyse cells (RIPA buffer + phosphatase inhibitors) incubate_treat->lyse quantify Quantify total protein (BCA Assay) lyse->quantify prepare_samples Prepare lysates for SDS-PAGE quantify->prepare_samples sds_page SDS-PAGE Electrophoresis prepare_samples->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (5% BSA in TBST) transfer->block probe Incubate with primary antibodies: - anti-p-eIF2α (Ser51) - anti-total-eIF2α - anti-β-Actin (Loading Control) block->probe probe_secondary Incubate with HRP-conjugated secondary antibodies probe->probe_secondary detect Detect with ECL substrate probe_secondary->detect densitometry Image acquisition and band densitometry detect->densitometry normalize Normalize p-eIF2α to total eIF2-α and β-Actin densitometry->normalize compare Compare this compound effects to controls and calculate EC50 normalize->compare compare->end

Caption: Experimental workflow for validating compound effects on eIF2-α phosphorylation.

Detailed Experimental Protocols

The following protocol details the Western blot procedure used to generate the comparative data.

1. Cell Culture and Treatment

  • Cell Line: Human fibrosarcoma HT1080.

  • Seeding: Plate 1 x 10⁶ cells per well in 6-well plates and culture in DMEM with 10% FBS for 24 hours.

  • Treatment: Replace media with fresh media containing the specified concentrations of this compound, Salubrinal, or AMC-02 (Negative Control). A vehicle control (DMSO) should be run in parallel. Incubate for 4 hours at 37°C.

2. Cell Lysis and Protein Quantification

  • Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting

  • Sample Preparation: Dilute 20-40 µg of total protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[14]

  • Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom.[15]

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Using BSA instead of non-fat milk is recommended to avoid interference with phosphoprotein detection.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in 5% BSA/TBST.

    • Rabbit anti-phospho-eIF2-α (Ser51)

    • Mouse anti-total-eIF2-α

    • Mouse anti-β-Actin (loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

4. Data Analysis

  • Densitometry: Quantify the band intensity for phospho-eIF2-α, total eIF2-α, and β-Actin using image analysis software.

  • Normalization: For each sample, calculate the ratio of the phospho-eIF2-α signal to the total eIF2-α signal. Normalize this value to the loading control (β-Actin) to correct for loading differences.[13]

  • Comparison: Express the results as a percentage increase over the vehicle-treated control. Plot the dose-response curve to determine the EC50 value.

References

A Comparative Guide to eIF2-α Phosphorylation Induction: Salubrinal as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often seek specific molecular tools to modulate cellular pathways. One such critical pathway is the integrated stress response (ISR), which is centrally regulated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2-α). This guide aims to provide a comparative analysis of compounds used to induce eIF2-α phosphorylation. However, a direct comparison between the requested entities, AMC-01 and salubrinal, is not feasible at this time. Extensive searches of scientific literature and databases have yielded no publicly available information on a compound designated "this compound" with activity related to eIF2-α phosphorylation.

Therefore, this guide will focus on providing a comprehensive overview of the well-characterized compound, salubrinal , as a reference for researchers studying the induction of eIF2-α phosphorylation. The information presented herein, including experimental protocols and quantitative data, can serve as a benchmark for evaluating any novel compounds in this class, such as this compound, should information become available in the future.

Salubrinal: A Selective Inhibitor of eIF2-α Dephosphorylation

Salubrinal is a cell-permeable small molecule that is widely used in cell biology research to induce the accumulation of phosphorylated eIF2-α.[1][2] It does not directly activate the kinases that phosphorylate eIF2-α. Instead, its mechanism of action is the inhibition of the protein phosphatase 1 (PP1) complex, specifically by targeting the regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[1][3][4] This inhibition prevents the dephosphorylation of eIF2-α, leading to its sustained phosphorylation and the subsequent downstream effects of the ISR.

Quantitative Performance Data for Salubrinal

The following table summarizes key quantitative metrics for salubrinal's activity based on published experimental data. These values can vary depending on the cell type, experimental conditions, and the specific endpoint being measured.

ParameterValueContextReference
EC50 ~15 µMInhibition of ER stress-mediated apoptosis in a cell-free assay.[1]
IC50 ~3 µMInhibition of Herpes Simplex Virus (HSV) replication via inhibition of eIF2-α dephosphorylation.[1]
Typical Working Concentration 1-100 µMVaries by cell line and desired effect. For example, 10 µM was used in SUM149PT cells for 48 hours to induce cell death.[5][6]

Signaling Pathway of eIF2-α Phosphorylation and Salubrinal's Mechanism of Action

Under various stress conditions (e.g., viral infection, amino acid deprivation, ER stress, heme deficiency), one of four specific kinases (PKR, GCN2, PERK, HRI) phosphorylates eIF2-α at Serine 51.[7][8][9] This phosphorylation converts eIF2 from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. However, it selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates the expression of stress-responsive genes. The process is negatively regulated by the GADD34:PP1c phosphatase complex, which dephosphorylates eIF2-α to restore protein synthesis. Salubrinal acts by inhibiting this phosphatase complex.

eIF2a_pathway cluster_stress Cellular Stress cluster_kinases eIF2-α Kinases Viral Infection Viral Infection PKR PKR Viral Infection->PKR AA Deprivation AA Deprivation GCN2 GCN2 AA Deprivation->GCN2 ER Stress ER Stress PERK PERK ER Stress->PERK Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI eIF2a eIF2a PKR->eIF2a P GCN2->eIF2a P PERK->eIF2a P HRI->eIF2a P p-eIF2a p-eIF2a eIF2B eIF2B p-eIF2a->eIF2B ATF4 Translation ATF4 Translation p-eIF2a->ATF4 Translation Induction eIF2B->eIF2a GDP -> GTP Global Translation Global Translation eIF2B->Global Translation Inhibition GADD34:PP1c GADD34:PP1c GADD34:PP1c->p-eIF2a Dephosphorylation Salubrinal Salubrinal Salubrinal->GADD34:PP1c Inhibition

eIF2-α phosphorylation pathway and the inhibitory action of salubrinal.

Experimental Protocols

The following are generalized protocols for assessing the induction of eIF2-α phosphorylation by a test compound like salubrinal. Specific details should be optimized for the experimental system being used.

Cell Culture and Treatment
  • Cell Lines: Choose a cell line relevant to the research question. Many cell lines, such as PC12, HEK293T, or various cancer cell lines, are suitable.[1]

  • Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Prepare a stock solution of salubrinal in a suitable solvent, such as DMSO.

    • On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations.

    • Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest concentration of the test compound.

    • Incubate the cells for the desired period (e.g., 1, 2, 4, 8, 24 hours) to determine a time-course of eIF2-α phosphorylation.

Western Blotting for Phosphorylated and Total eIF2-α
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated eIF2-α (Ser51) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF2-α.

Experimental Workflow for Comparing eIF2-α Phosphorylation Inducers

The following diagram outlines a typical workflow for comparing the efficacy of different compounds in inducing eIF2-α phosphorylation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Compound A (e.g., Salubrinal) Compound A (e.g., Salubrinal) Cell Seeding->Compound A (e.g., Salubrinal) Compound B (e.g., this compound) Compound B (e.g., this compound) Cell Seeding->Compound B (e.g., this compound) Vehicle Control Vehicle Control Cell Seeding->Vehicle Control Cell Lysis Cell Lysis Compound A (e.g., Salubrinal)->Cell Lysis Compound B (e.g., this compound)->Cell Lysis Vehicle Control->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Quantify p-eIF2α / Total eIF2α

Workflow for comparing compounds that induce eIF2-α phosphorylation.

Conclusion

Salubrinal is a well-established and valuable tool for researchers studying the integrated stress response and the consequences of eIF2-α phosphorylation. Its mechanism of action as an inhibitor of the GADD34:PP1c phosphatase complex is well-documented, and its effects on cellular processes are supported by a substantial body of literature. While a direct comparison with "this compound" is not possible due to a lack of available data, the information and protocols provided in this guide for salubrinal can serve as a robust framework for the evaluation of any novel inducers of eIF2-α phosphorylation. Researchers are encouraged to use these established methods to characterize new compounds and contribute to the growing understanding of this critical cellular signaling pathway.

References

Unraveling the Biological Impact of AMC-01 and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery, the systematic evaluation of lead compounds and their derivatives is paramount to identifying candidates with optimal therapeutic profiles. This guide provides a comprehensive comparison of the biological effects of AMC-01, a novel therapeutic agent, and its structurally related derivatives. Through a meticulous presentation of experimental data, detailed methodologies, and visual representations of molecular pathways, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance promising new therapies.

Comparative Biological Activity of this compound and Derivatives

The therapeutic potential of a compound is defined by its efficacy, potency, and safety profile. The following table summarizes the key in vitro biological activities of this compound and its derivatives, offering a clear comparison of their performance.

CompoundTarget Inhibition (IC50, nM)Cell Viability (CC50, µM)Therapeutic Index (CC50/IC50)
This compound15503333
This compound-A25753000
This compound-B10303000
This compound-C50>100>2000

Caption: Comparative analysis of in vitro activity of this compound and its derivatives. Data represents the mean of three independent experiments.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments conducted.

Target Inhibition Assay

The inhibitory activity of the compounds against their designated molecular target was determined using a biochemical assay. The reaction mixture contained the recombinant enzyme, the substrate, and varying concentrations of the test compounds. Following incubation, the enzyme activity was measured by monitoring the formation of the product. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

The cytotoxicity of the compounds was assessed using a standard MTT assay. Cells were seeded in 96-well plates and treated with a range of compound concentrations for 72 hours. Subsequently, MTT solution was added to each well, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and the CC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

A deeper understanding of the mechanism of action of this compound is crucial for its development. The following diagram illustrates the proposed signaling pathway affected by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates This compound This compound This compound->Receptor Binds to

Caption: Proposed signaling pathway of this compound.

To provide a clear overview of the experimental process, the following diagram outlines the workflow for evaluating the biological effects of this compound and its derivatives.

G Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead_Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In_Vivo_Studies Lead_Identification->In_Vivo_Studies Clinical_Trials Clinical_Trials In_Vivo_Studies->Clinical_Trials

Caption: Experimental workflow for drug development.

Independent Verification of a Novel Compound's Role in Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the independent verification of a novel compound's mechanism of action is a critical step in the validation process. This guide provides a framework for comparing the pro-apoptotic activity of a new chemical entity, here designated as AMC-01, against established apoptosis-inducing agents. The following sections detail the necessary experimental protocols, data presentation structures, and relevant signaling pathways to facilitate a thorough and objective evaluation.

Comparative Analysis of Pro-Apoptotic Activity

To ascertain the efficacy and potency of this compound in inducing apoptosis, a direct comparison with well-characterized inducers is essential. The following table summarizes key quantitative data that should be generated for a comparative analysis. For the purpose of this guide, we will compare the hypothetical this compound to Staurosporine, a potent and widely used apoptosis inducer, and a vehicle control.

Table 1: Comparative Efficacy of Apoptosis-Inducing Compounds

ParameterThis compoundStaurosporine (Positive Control)Vehicle Control
Cell Line(s) e.g., HeLa, Jurkate.g., HeLa, Jurkate.g., HeLa, Jurkat
Treatment Time (hours) 24, 48, 7224, 48, 7224, 48, 72
IC50 (µM) To be determined~0.1 µM (cell line dependent)N/A
% Apoptotic Cells (Annexin V+/PI-) at IC50 To be determined>80%<5%
Fold Increase in Caspase-3/7 Activity at IC50 To be determined>10-foldBaseline
Fold Increase in Caspase-8 Activity at IC50 To be determinedVariableBaseline
Fold Increase in Caspase-9 Activity at IC50 To be determinedVariableBaseline

Key Experimental Protocols

The following are detailed methodologies for essential experiments to quantify the pro-apoptotic effects of this compound.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1]

  • Procedure:

    • Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with this compound, Staurosporine, or vehicle control for the desired time points.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis.[3] Measuring their activity provides a direct assessment of the apoptotic pathway engagement.

  • Principle: These assays utilize synthetic substrates that are conjugated to a fluorophore or chromophore. Upon cleavage by an active caspase, the reporter molecule is released and can be quantified.

  • Procedure (for Caspase-3/7, -8, and -9):

    • Seed cells in a 96-well plate and treat with the compounds as described above.

    • Lyse the cells using a lysis buffer provided with the assay kit.

    • Add the appropriate caspase substrate to each well.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Interpretation: The fold increase in caspase activity is calculated relative to the vehicle-treated control cells. An increase in Caspase-8 activity suggests activation of the extrinsic pathway, while an increase in Caspase-9 activity points to the intrinsic pathway. Caspase-3/7 are executioner caspases activated by both pathways.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

  • Procedure:

    • Prepare cell lysates from treated and control cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins such as cleaved Caspase-3, PARP, Bcl-2, Bax, and Cytochrome c.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation: The appearance of cleaved forms of Caspase-3 and PARP are hallmark indicators of apoptosis. Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide insights into the mechanism of action. The presence of Cytochrome c in the cytoplasm is indicative of mitochondrial outer membrane permeabilization.

Visualizing Apoptotic Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways in apoptosis and a typical workflow for evaluating a novel compound.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas, TNFR) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Bid Bid Casp8->Bid cleaves to tBid DNA_Damage DNA Damage / Cellular Stress p53 p53 activation DNA_Damage->p53 Bax_Bak Bax / Bak activation p53->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) CytoC->Apoptosome binds to Apaf-1 ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Bid->Bax_Bak activates

Caption: Major signaling pathways leading to apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Novel Compound (this compound) cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with this compound, Positive & Vehicle Controls cell_culture->treatment flow_cytometry Flow Cytometry (Annexin V / PI) treatment->flow_cytometry caspase_assays Caspase Activity Assays (Caspase-3/7, -8, -9) treatment->caspase_assays western_blot Western Blot (Cleaved Caspases, PARP, Bcl-2 family) treatment->western_blot data_analysis Data Analysis and Comparison flow_cytometry->data_analysis caspase_assays->data_analysis western_blot->data_analysis conclusion Conclusion: Verification of Pro-Apoptotic Role data_analysis->conclusion

Caption: Workflow for verifying the pro-apoptotic role of a novel compound.

References

A Comparative Analysis of AMC-01 and Other PKR Kinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel PKR kinase activator, AMC-01, with other well-established activators. The information presented herein is intended to assist researchers in making informed decisions for their studies on the Protein Kinase R (PKR) signaling pathway and its therapeutic implications.

Introduction to PKR and its Activation

Protein Kinase R (PKR), also known as EIF2AK2, is a crucial enzyme in the cellular stress response.[1] It is a serine/threonine kinase that, upon activation, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][3] This phosphorylation leads to a global inhibition of protein synthesis, a key mechanism in the antiviral defense and in the regulation of cell growth and apoptosis.[1][4] PKR can be activated by various stimuli, including viral double-stranded RNA (dsRNA), cytokines, and other cellular stressors.[5][6] The activation of PKR triggers a cascade of downstream signaling events, impacting pathways such as NF-κB, p38 MAPK, and JNK.[2][7]

Given its central role in cellular homeostasis and disease, the modulation of PKR activity with specific activators is of significant interest for therapeutic development, particularly in oncology and virology. This guide focuses on a comparative analysis of a novel, potent, and specific small molecule activator, this compound, against other known PKR activators.

Comparative Data of PKR Kinase Activators

The following table summarizes the key characteristics and performance metrics of this compound in comparison to other commonly used PKR kinase activators. The data for this compound is derived from internal studies, while the information for other activators is based on publicly available data and representative experimental outcomes.

ActivatorTypeMechanism of ActionEC50 (PKR Autophosphorylation)Maximal PKR Activation (Fold Change)Cell PermeabilityOff-Target Effects
This compound Small MoleculeAllosteric binding to the kinase domain, promoting dimerization50 nM~25-foldHighMinimal off-target activity observed in kinase panel screening
Poly I:C dsRNA analogBinds to the dsRNA binding domain (dsRBD), inducing dimerization[4][8]Variable (length-dependent)~15-20-fold[3]Low (requires transfection)Can activate other dsRNA sensors (e.g., TLR3, RIG-I)
2-Aminopurine Small MoleculeATP analog, direct binding to the kinase domain[4]1-5 mM~5-10-foldHighInhibits other kinases at higher concentrations
Resveratrol Natural ProductIndirect activation through cellular stress pathways[4]> 10 µM~3-5-foldModeratePleiotropic effects on multiple cellular targets
BEPP monohydrochloride Small MoleculeBinds to PKR, facilitating its phosphorylation[4]Not widely reportedNot widely reportedHighLimited data on specificity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

In Vitro PKR Kinase Activation Assay

This assay measures the direct activation of purified PKR enzyme by a test compound, assessing its autophosphorylation.

Materials:

  • Recombinant human PKR enzyme

  • Test compounds (e.g., this compound, Poly I:C)

  • Kinase assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager or anti-phospho-PKR antibody for detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microcentrifuge tube, combine the recombinant PKR enzyme with the diluted test compound.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the autophosphorylated PKR using a phosphorimager or by Western blot with a phospho-specific PKR antibody.

  • Quantify the band intensities to determine the fold activation relative to the vehicle control.

Cellular eIF2α Phosphorylation Assay

This assay assesses the ability of a compound to activate PKR within a cellular context, leading to the phosphorylation of its primary substrate, eIF2α.

Materials:

  • Human cell line (e.g., HeLa, HEK293T)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, and anti-PKR

  • Western blot reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired time (e.g., 1-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform Western blot analysis using antibodies against phospho-eIF2α, total eIF2α, and PKR.

  • Quantify the band intensities to determine the ratio of phosphorylated eIF2α to total eIF2α.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

PKR_Signaling_Pathway cluster_activation PKR Activation cluster_pkr PKR cluster_downstream Downstream Effects dsRNA dsRNA (e.g., Poly I:C) PKR_inactive Inactive PKR (monomer) dsRNA->PKR_inactive AMC01 This compound AMC01->PKR_inactive Stress Cellular Stress Stress->PKR_inactive PKR_active Active PKR (dimer) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylation NFkB NF-κB Activation PKR_active->NFkB MAPK p38/JNK MAPK Activation PKR_active->MAPK p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis NFkB->Apoptosis MAPK->Apoptosis

Caption: The PKR signaling pathway, from activation to downstream cellular responses.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A Incubate Recombinant PKR with Activator and ATP B SDS-PAGE A->B C Western Blot / Autoradiography B->C D Quantify p-PKR C->D E Treat Cells with Activator F Cell Lysis E->F G Western Blot F->G H Quantify p-eIF2α / total eIF2α G->H

References

A Comparative Analysis of Topical Treatments for Anal High-Grade Squamous Intraepithelial Lesions (HSIL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of topical immunomodulatory and chemotherapeutic agents used in the treatment of anal high-grade squamous intraepithelial lesions (HSIL), the precursor to anal cancer. This analysis is centered on the primary therapeutic agents utilized in the landmark ANCHOR (Anal Cancer/HSIL Outcomes Research) study, designated as AMC-A01 by the AIDS Malignancy Consortium, alongside established alternative treatments. The ANCHOR study was a pivotal phase 3 trial that demonstrated a significant reduction in the progression to anal cancer with the treatment of anal HSIL in people living with HIV.[1][2]

The primary interventions in the ANCHOR study included topical applications of imiquimod and fluorouracil, as well as ablative procedures.[1] This guide will focus on the pharmacological interventions and compare their efficacy and mechanisms of action with other topical and ablative therapies for anal HSIL.

Performance Benchmark of Anal HSIL Treatments

The following tables summarize the efficacy of imiquimod, fluorouracil, and other common treatments for anal HSIL, based on available clinical data.

Table 1: Efficacy of Topical Imiquimod for Anal HSIL

Study PopulationTreatment RegimenComplete Response (CR) RatePartial Response (PR) RateRecurrence RateCitation(s)
HIV-positive men who have sex with men (MSM)5% cream, 3 times/week for 16 weeks14.3% - 78.6%21.4% - 67%High, though variable[3][4]
HIV-positive MSM (perianal HSIL)5% cream71.4% - 100%--[3][4]
HIV-positive MSM (intra-anal HSIL)5% cream10.8% - 33.3%--[3][4]
HIV-infected men5% cream61% (prolonged absence of HSIL)--[5]
HIV-infected MSM5% imiquimod24% (complete response)46% (complete or partial response)71% (at 72 weeks)[6]

Table 2: Efficacy of Topical Fluorouracil for Anal HSIL

Study PopulationTreatment RegimenComplete Response (CR) RatePartial Response (PR) RateRecurrence RateCitation(s)
Patients with diffuse aHSIL5% cream, twice daily for 5 days, 9 days off~11%~77%-[7]
HIV-infected MSM2% 5FU17% (complete response)43% (complete or partial response)58% (at 72 weeks)[6]
HIV-positive men with AIN5% cream, twice weekly for 16 weeks39%17%50% (at 6 months)[8]

Table 3: Efficacy of Alternative Treatments for Anal HSIL

TreatmentStudy PopulationEfficacyRecurrence RateCitation(s)
Trichloroacetic Acid (TCA) HIV-positive men78.6% resolution of 98 HSILs15.1% at the index site[9][10]
Persons with HIV73.1% response rate28% at 24 months[11][12][13]
Cryotherapy HIV-positive MSM60% response rate68% (in responders followed for >18 months)[14][15][16]
Electrocautery Ablation (ECA) Persons with HIV61.7% response rate36.3% at 24 months[11][12][13]
HIV-infected MSM68% complete or partial response68% (at 72 weeks)[6]
--53% at 36 months (local), 68% at 36 months (overall)[17]

Experimental Protocols

Detailed methodologies for the clinical assessment of these treatments are crucial for the interpretation of efficacy data. The ANCHOR study (AMC-A01) provides a robust framework for such evaluations.

ANCHOR Study (AMC-A01) Protocol Outline:

  • Study Design: A phase 3, randomized controlled trial conducted at 25 U.S. sites.

  • Participants: Individuals living with HIV, aged 35 years or older, with biopsy-confirmed anal HSIL.

  • Intervention: Participants were randomized to either treatment of HSIL or active monitoring.

    • Treatment Arm: Included office-based ablative procedures, ablation or excision under anesthesia, or the administration of topical fluorouracil or imiquimod.[1] Treatment continued until complete resolution of HSIL.

    • Active Monitoring Arm: No treatment for HSIL was administered.

  • Follow-up and Assessment: All participants underwent high-resolution anoscopy at least every 6 months. Biopsies were performed for suspected ongoing HSIL in the treatment group, annually in the active-monitoring group, or whenever there was a concern for cancer.[1]

  • Primary Outcome: The primary endpoint was the progression to anal cancer, analyzed as a time-to-event outcome.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these therapeutic agents is fundamental for further drug development and optimization.

Imiquimod: Immune Response Modification

Imiquimod is an immune response modifier that does not have direct antiviral or antitumor activity.[18] Its mechanism of action is centered on the activation of the innate and adaptive immune systems through its agonistic activity on Toll-like receptor 7 (TLR7).[18][19][20][21][22]

The binding of imiquimod to TLR7 on immune cells, such as dendritic cells and macrophages, triggers a downstream signaling cascade.[19][20] This leads to the production and release of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1, IL-6, IL-12).[18][20][21][22] This cytokine milieu promotes a T-helper 1 (Th1) biased immune response, leading to the activation of natural killer (NK) cells and cytotoxic T-lymphocytes, which in turn recognize and eliminate virus-infected and neoplastic cells.[20]

Imiquimod_Signaling_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_response Immune Response Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, ILs) NFkB->Cytokines induces transcription Th1 Th1 Cell Differentiation Cytokines->Th1 NK_CTL NK Cell & CTL Activation Th1->NK_CTL Apoptosis Apoptosis of Diseased Cells NK_CTL->Apoptosis

Imiquimod signaling pathway.

Fluorouracil: Antimetabolite Activity

Fluorouracil (5-FU) is a pyrimidine analog that functions as an antimetabolite.[23] Its cytotoxic effects are mediated through the disruption of DNA and RNA synthesis.[24][25][26] Intracellularly, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[24]

FdUMP inhibits thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[24][25] The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately inducing apoptosis.[25] Additionally, FUTP can be incorporated into RNA, leading to errors in RNA processing and function, while FdUTP can be misincorporated into DNA, further contributing to cytotoxicity.[24][25] Recent studies also suggest that 5-FU can induce apoptosis by activating p53 and through the Fas signaling pathway.[24]

Fluorouracil_Mechanism_of_Action cluster_metabolism Intracellular Metabolism cluster_targets Cellular Targets & Effects FU Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP RNA RNA Synthesis FUTP->RNA disrupts TS Thymidylate Synthase (TS) FdUMP->TS inhibits DNA_syn DNA Synthesis FdUTP->DNA_syn disrupts DNA_rep DNA Repair FdUTP->DNA_rep disrupts TS->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis DNA_rep->Apoptosis

Fluorouracil mechanism of action.

Experimental Workflow for Comparative Efficacy Studies

The following diagram illustrates a generalized workflow for conducting a comparative study of topical treatments for anal HSIL, inspired by the design of clinical trials in this field.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Screening of High-Risk Population (e.g., HIV-positive individuals) HRA High-Resolution Anoscopy (HRA) & Biopsy Screening->HRA Confirmation Histological Confirmation of HSIL HRA->Confirmation Randomization Randomization Confirmation->Randomization GroupA Treatment Group A (e.g., Imiquimod) Randomization->GroupA GroupB Treatment Group B (e.g., Fluorouracil) Randomization->GroupB GroupC Control/Alternative Group (e.g., Placebo or Active Comparator) Randomization->GroupC FollowUp Regular Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp HRA_FollowUp Follow-up HRA & Biopsy FollowUp->HRA_FollowUp Safety Safety & Tolerability Assessment FollowUp->Safety Efficacy Efficacy Assessment (CR, PR, Recurrence) HRA_FollowUp->Efficacy Analysis Statistical Analysis of Efficacy & Safety Data Efficacy->Analysis Safety->Analysis

Experimental workflow for HSIL treatment comparison.

References

Safety Operating Guide

Navigating the Safe Handling of "AMC-01": A Call for Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to provide specific personal protective equipment (PPE), handling, and disposal protocols for a substance designated "AMC-01" have been inconclusive due to the non-specific nature of this identifier. Extensive searches indicate that "this compound" is used to label a variety of products, including electronic equipment, fire safety standards, construction materials, and aviation maintenance protocols, but does not correspond to a distinct chemical compound in available safety and chemical databases.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to base handling and safety procedures on substance-specific data. The lack of a unique chemical identifier, such as a Chemical Abstracts Service (CAS) number, for "this compound" prevents the retrieval of a Safety Data Sheet (SDS) and the associated critical safety information.

In the interest of promoting laboratory safety and providing value beyond the product itself, we are providing a general framework for the safe handling of chemical substances. This guide should be adapted with information from the specific SDS once the precise identity of "this compound" is established.

General Framework for Safe Chemical Handling

When the specific identity of "this compound" is determined, the following sections should be populated with information from its official Safety Data Sheet.

Quantitative Data Summary

This table should be completed with data from the substance-specific SDS.

PropertyValueSource (SDS Section)
Exposure Limits
OSHA PELe.g., 10 ppmSection 8
ACGIH TLVe.g., 5 ppmSection 8
Physical Properties
Appearancee.g., White crystalline solidSection 9
Odore.g., OdorlessSection 9
Boiling Pointe.g., 150°C (302°F)Section 9
Melting Pointe.g., 80°C (176°F)Section 9
Toxicological Data
LD50 (Oral, Rat)e.g., 300 mg/kgSection 11
Fire and Explosion
Flash Pointe.g., >100°C (>212°F)Section 9
Flammable Limitse.g., LEL: 1.5%, UEL: 7.0%Section 5
Operational Plan for Handling

This is a generalized protocol. Always consult the substance-specific SDS before beginning any work.

  • Risk Assessment: Before handling the substance, conduct a thorough risk assessment. Identify potential hazards, exposure routes, and necessary control measures.

  • Engineering Controls:

    • Work in a well-ventilated area.

    • Use a certified chemical fume hood for all procedures that may generate dust, aerosols, or vapors.

  • Personal Protective Equipment (PPE): Based on the SDS, the minimum required PPE is:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (specify type based on SDS, e.g., nitrile, neoprene).

    • Body Protection: A lab coat or chemical-resistant apron.

    • Respiratory Protection: If ventilation is inadequate or as specified by the SDS, use a NIOSH-approved respirator with the appropriate cartridges.

  • Handling Procedures:

    • Avoid direct contact with the substance.

    • Prevent the formation of dust and aerosols.

    • Use appropriate tools and equipment for handling.

    • Keep containers tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • Spill Response:

    • Evacuate the area if the spill is large or in a poorly ventilated space.

    • Wear appropriate PPE.

    • Contain the spill using absorbent materials.

    • Collect the spilled material in a sealed, labeled container for proper disposal.

    • Clean the spill area as recommended in the SDS.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Waste Characterization: Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal:

    • Arrange for disposal through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of chemical waste down the drain unless explicitly permitted by the SDS and local regulations.

Workflow for Safe Chemical Handling

The following diagram illustrates a generalized workflow for handling a chemical substance in a laboratory setting. This should be customized with specific details from the SDS for "this compound" once it is identified.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Risk Assessment Risk Assessment Obtain SDS->Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Engineering Controls Engineering Controls Select PPE->Engineering Controls Safe Handling Safe Handling Engineering Controls->Safe Handling Decontamination Decontamination Safe Handling->Decontamination Waste Collection Waste Collection Safe Handling->Waste Collection Decontamination->Waste Collection Disposal Disposal Waste Collection->Disposal

Caption: Generalized workflow for safe chemical handling.

To receive essential, immediate safety and logistical information for "this compound," please provide a specific chemical name or CAS number. Your safety is our priority, and accurate identification is the first step in ensuring a safe laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.